Anhydrovinblastine
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C46H56N4O8 |
|---|---|
Peso molecular |
793 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 |
Clave InChI |
FFRFGVHNKJYNOV-DOVUUNBWSA-N |
SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES isomérico |
CCC1=C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canónico |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Sinónimos |
3',4'-anhydrovinblastine 3',4'-anhydrovinblastine, (18'alpha)-isome |
Origen del producto |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3',4'-Anhydrovinblastine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core chemical and biological properties of 3',4'-Anhydrovinblastine (AVLB), a significant dimeric indole alkaloid. As a key biosynthetic precursor to the clinically important anticancer agents vinblastine and vincristine, and a subject of extensive research in its own right, a thorough understanding of its characteristics is essential for ongoing drug discovery and development efforts. This guide summarizes its physicochemical properties, mechanism of action, synthesis protocols, and biological activity.
Chemical and Physical Properties
3',4'-Anhydrovinblastine is a complex heterocyclic compound belonging to the vinca alkaloid class.[1] Its core structure consists of two distinct indole-containing units, catharanthine and vindoline, linked together. The key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₆H₅₆N₄O₈ | [1][2] |
| Molecular Weight | 793.0 g/mol | [1][2] |
| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [1] |
| CAS Number | 38390-45-3 | [1][2][3][4] |
| Appearance | White to pale beige solid/crystal powder | [3][5] |
| Melting Point | 205-207 °C | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [5][6] |
| Stability | Reported to be hygroscopic and temperature-sensitive. | [5] |
Mechanism of Action
Like other vinca alkaloids, the primary antineoplastic activity of 3',4'-Anhydrovinblastine stems from its interaction with tubulin, the fundamental protein subunit of microtubules.[1][2] By disrupting microtubule dynamics, it effectively halts cell division, leading to apoptosis in rapidly proliferating cancer cells.
The signaling pathway is as follows:
-
Cellular Entry: The molecule enters the cell.
-
Tubulin Binding: It binds with high affinity to β-tubulin at the vinca domain, near the GTP-binding site.[7][8][9]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[1][2][7][10] At higher concentrations, it can induce microtubule depolymerization.
-
Disruption of Mitotic Spindle: The lack of functional microtubules prevents the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[1][2]
-
M-Phase Arrest: Consequently, the cell cycle is arrested in the M (mitosis) phase.[1][2]
-
Apoptosis: Unable to complete mitosis, the cell undergoes programmed cell death (apoptosis).
References
- 1. 3',4'-Anhydrovinblastine | C46H56N4O8 | CID 443324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anhydrovinblastine | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3',4'-Anhydrovinblastine | CAS 38390-45-3 | ScreenLib [screenlib.com]
- 5. 38390-45-3 CAS MSDS (3',4'-Anhydrovinblastine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3',4'-Anhydrovinblastine | CAS:38390-45-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. The mechanism of action of vinblastine. Binding of [acetyl-3H]vinblastine to embryonic chick brain tubulin and tubulin from sea urchin sperm tail outer doublet microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
An In-depth Technical Guide on the Biosynthesis of Anhydrovinblastine from Catharanthine and Vindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine is a crucial intermediate in the biosynthesis of the potent anti-cancer drugs vinblastine and vincristine. These dimeric terpenoid indole alkaloids are naturally produced in the Madagascar periwinkle, Catharanthus roseus, but at exceedingly low levels. The coupling of the monomeric precursors, catharanthine and vindoline, to form this compound is a key rate-limiting step in their biosynthesis. This technical guide provides a comprehensive overview of the enzymatic and chemical methods for the synthesis of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the development of efficient production strategies.
Biosynthetic Pathway Overview
The formation of this compound involves the coupling of two distinct indole alkaloids: catharanthine (an iboga-type alkaloid) and vindoline (an aspidosperma-type alkaloid). This reaction can be achieved through enzymatic catalysis, chemical synthesis, or photochemical methods.
Enzymatic Synthesis
In Catharanthus roseus, the coupling of catharanthine and vindoline is catalyzed by a class III peroxidase, identified as this compound synthase (CrPrx1). This enzyme facilitates the oxidation of catharanthine in the presence of hydrogen peroxide (H₂O₂), leading to a reactive intermediate that undergoes electrophilic attack by vindoline. The resulting iminium intermediate is then reduced to form α-3',4'-anhydrovinblastine. Horseradish peroxidase (HRP) has been widely used as a more accessible enzymatic alternative to CrPrx1 for this transformation.
Chemical Synthesis
Several chemical methods have been developed to mimic the biosynthetic coupling of catharanthine and vindoline. The most prominent among these are the iron(III) chloride (FeCl₃)-mediated coupling and a modified Polonovski reaction. These methods provide a means to synthesize this compound and its analogs for further drug development and structure-activity relationship studies.
Non-Enzymatic Photochemical Synthesis
A non-enzymatic approach utilizing near-ultraviolet (UV) light has also been reported. This method involves the irradiation of catharanthine and vindoline in the presence of flavin mononucleotide (FMN) and manganese ions, offering a potentially scalable and cost-effective alternative to enzymatic and traditional chemical synthesis.[1]
Data Presentation: Comparative Yields of this compound Synthesis
The following table summarizes the reported yields of this compound obtained through various synthetic methods. This data allows for a direct comparison of the efficiency of each approach.
| Synthesis Method | Key Reagents/Catalysts | Solvent System | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Chemical Synthesis | ||||||
| FeCl₃-mediated | FeCl₃, NaBH₄ | 0.1 N HCl / CF₃CH₂OH | 23°C | - | 90% | [2] |
| FeCl₃-mediated (one-pot to Vinblastine) | FeCl₃, Fe₂(ox)₃, NaBH₄, air | 0.1 N HCl / CF₃CH₂OH | 0-23°C | - | 10% (this compound) | [2] |
| Polonovski Reaction | Catharanthine N-oxide, Trifluoroacetic anhydride | - | -78°C | - | >83% (Diastereomeric ratio 5:1) | [2] |
| Polonovski Reaction | Catharanthine N-oxide, Trifluoroacetic anhydride | - | 0°C | - | - (Diastereomeric ratio 1:1) | [2] |
| Enzymatic Synthesis | ||||||
| Horseradish Peroxidase (HRP) | HRP, H₂O₂ | - | - | - | 40-50% | |
| Non-Enzymatic Synthesis | ||||||
| Near-UV Irradiation | FMN, Mn²⁺, Near-UV light (370 nm) | 10% Methanol | - | - | High Yield | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in this compound synthesis.
FeCl₃-Mediated Chemical Synthesis of this compound
This protocol is adapted from the work of Ishikawa et al. (2009).[2]
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
Hydrochloric acid (HCl), 0.1 N aqueous solution
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare a 0.022 M solution of both catharanthine and vindoline in a 1:1 mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).
-
To the stirred solution, add 5 equivalents of FeCl₃ at 23°C.
-
Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the coupling reaction, reduce the intermediate by adding an excess of NaBH₄.
-
Quench the reaction with a suitable quenching agent (e.g., acetone or acetic acid).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Enzymatic Synthesis using Horseradish Peroxidase (HRP)
Materials:
-
Catharanthine
-
Vindoline
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Sodium borohydride (NaBH₄)
-
Buffer solution (e.g., phosphate buffer, pH 6.0-7.0)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve catharanthine and vindoline in the chosen buffer solution.
-
Add HRP to the solution.
-
Initiate the reaction by the dropwise addition of a dilute solution of H₂O₂.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
After the enzymatic coupling is complete, add NaBH₄ to reduce the iminium intermediate to this compound.
-
Extract the product with an organic solvent.
-
Purify the product using column chromatography.
Non-Enzymatic Synthesis using Near-UV Light
This protocol is based on the findings of Asano et al. (2016).[1]
Materials:
-
Catharanthine
-
Vindoline
-
Flavin mononucleotide (FMN)
-
Manganese(II) chloride (MnCl₂)
-
Methanol
-
Water
-
Near-UV light source (peak at 370 nm)
-
Reaction vessel transparent to near-UV light
Procedure:
-
Prepare a solution of catharanthine and vindoline in a 10% methanol/water mixture.
-
Add FMN and MnCl₂ to the solution.
-
Irradiate the reaction mixture with a near-UV light source (peak wavelength of 370 nm) with stirring.
-
Monitor the formation of this compound by HPLC.
-
Upon completion, extract the product and purify by chromatography.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Enzymatic biosynthesis of this compound from catharanthine and vindoline.
Experimental Workflow for this compound Synthesis
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound from catharanthine and vindoline is a critical step in the production of valuable anti-cancer alkaloids. This guide has detailed the primary enzymatic and chemical methodologies for this transformation, providing researchers with a foundation for optimizing reaction conditions and developing scalable production processes. The choice of synthetic route will depend on factors such as desired yield, scalability, cost, and the availability of reagents and equipment. Further research into the optimization of these protocols and the exploration of novel catalytic systems will continue to be of high importance in the field of drug development.
References
Anhydrovinblastine as a Tubulin Polymerization Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrovinblastine, a semi-synthetic derivative of the Vinca alkaloid vinblastine, is a potent anti-mitotic agent that targets the tubulin-microtubule system. Like its parent compound, this compound disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest in the M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action as a tubulin polymerization inhibitor, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Vinca alkaloids, a class of natural and semi-synthetic compounds, are among the most successful microtubule-targeting agents. This compound belongs to this class and functions by inhibiting tubulin polymerization. This guide delves into the specifics of its interaction with tubulin and the resulting cellular consequences.
Mechanism of Action
This compound's primary mechanism of action involves its binding to β-tubulin, thereby interfering with the assembly of microtubules.[1] This interaction disrupts the delicate equilibrium of microtubule dynamics, leading to the inhibition of mitotic spindle formation.[1]
The binding of Vinca alkaloids occurs at a specific site on β-tubulin, often referred to as the "Vinca domain." This binding is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into functional microtubules. Instead, at higher concentrations, these drugs can promote the formation of non-functional tubulin aggregates or paracrystalline structures.
The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. The inability to form a functional spindle leads to a prolonged arrest of cells in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
While specific quantitative data for this compound's direct inhibition of tubulin polymerization and its precise effects on microtubule dynamics are limited in publicly available literature, data from its derivatives and the parent compound, vinblastine, provide valuable insights.
Cytotoxicity
This compound and its derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1e) | A549 (Non-small cell lung cancer) | 30 | [2] |
| This compound (1e) | HeLa (Cervical cancer) | 27 | [2] |
| Amide Derivative (6b) | A549 | 26 | [2] |
| Amide Derivative (12b) | A549 | 34 | [2] |
| Amide Derivative (12b) | HeLa | 35 | [2] |
| Phenyl Amide Derivative (14b) | A549 | 27 | [2] |
| Phenyl Amide Derivative (14b) | HeLa | 26 | [2] |
Note: The study by Shao et al. (2009) investigated a series of amide derivatives of this compound, with the parent this compound (1e) used as a positive control.[2]
Tubulin Binding Affinity (Comparative Data for Vinblastine)
Studies on vinblastine provide an indication of the binding affinity of Vinca alkaloids to tubulin. It's important to note that these values may differ for this compound.
| Ligand | Parameter | Value | Method | Reference |
| Vinblastine | Ka | 3-5 x 105 M-1 | Not specified | [2] |
| Vinblastine | Ka | ~3-4 x 103 M-1 | Binding to stabilized microtubules | [3][4] |
Note: The association constant (Ka) represents the affinity of the ligand for its binding site. Higher Ka values indicate stronger binding. The discrepancy in reported values may be due to different experimental conditions and methodologies.
Effects on Microtubule Dynamics (Comparative Data for Vinblastine)
Low concentrations of vinblastine have been shown to suppress microtubule dynamics without causing significant net depolymerization. These effects are likely similar for this compound.
| Parameter | Effect of Vinblastine (low concentrations) | Reference |
| Growth Rate | Suppressed | [5][6] |
| Shortening Rate | Suppressed | [5][6] |
| Catastrophe Frequency | Decreased | [5][6] |
| Rescue Frequency | Increased | [7] |
| Time in Paused State | Increased | [5][6] |
| Dynamicity | Decreased | [5][6] |
Note: Catastrophe is the switch from a growing to a shrinking state, while rescue is the switch from shrinking to growing. Dynamicity is an overall measure of microtubule activity.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the change in turbidity (light scattering) of the solution.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Control inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare the tubulin polymerization buffer (G-PEM with 1 mM GTP). Keep on ice.
-
Prepare serial dilutions of this compound and control compounds in the polymerization buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
-
Assay Setup:
-
On ice, add the desired volume of polymerization buffer containing the test compounds or vehicle control to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well to a final concentration of 3-5 mg/mL. Mix gently by pipetting up and down.
-
-
Measurement:
-
Immediately transfer the plate to the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve.
-
The extent of polymerization is represented by the plateau of the curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound using propidium iodide (PI) staining.
Materials:
-
A549 or HeLa cells
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 or HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Signaling Pathways
The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in apoptosis. While the precise signaling network activated by this compound has not been fully elucidated, the general pathway for microtubule-disrupting agents involves the activation of the intrinsic apoptotic pathway.
Prolonged mitotic arrest due to a dysfunctional mitotic spindle leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inactivation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL). This shift in the balance of Bcl-2 family proteins results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Conclusion
This compound is a potent inhibitor of tubulin polymerization with significant cytotoxic activity against cancer cells. Its mechanism of action, shared with other Vinca alkaloids, involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. While more specific quantitative data on its direct interaction with tubulin and its effects on microtubule dynamics are needed, the available information strongly supports its role as a microtubule-targeting agent. The experimental protocols provided in this guide offer a framework for further investigation into the precise molecular and cellular effects of this compound, which may aid in the development of novel and more effective cancer therapies.
References
- 1. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, this compound and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vinblastine suppresses dynamics of individual microtubules in living interphase cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Dynamic instability of microtubules: effect of catastrophe-suppressing drugs. | Semantic Scholar [semanticscholar.org]
Unveiling the Natural Reserves: An In-depth Technical Guide to Anhydrovinblastine in Catharanthus roseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of anhydrovinblastine within the medicinal plant Catharanthus roseus. This compound, a crucial intermediate in the biosynthesis of the potent anticancer agents vinblastine and vincristine, is a key target for metabolic engineering and drug development programs. This document provides a comprehensive overview of its biosynthesis, localization, and quantification, supported by detailed experimental protocols and visual representations of the underlying biochemical processes.
Quantitative Distribution of this compound and its Precursors
This compound is synthesized from the monomeric indole alkaloids catharanthine and vindoline. While extensive research has focused on the end-products, vinblastine and vincristine, quantitative data for this compound itself across different plant tissues is less abundant. The following table summarizes available data on the concentration of this compound and its immediate precursors in Catharanthus roseus. It is important to note that concentrations can vary significantly based on the plant's age, cultivar, and environmental conditions.
| Plant Tissue | Compound | Concentration Range | Method of Analysis | Reference(s) |
| Leaves | This compound | 0.01 - 0.5 mg/mL (in extract) | HPLC | [1][2] |
| Leaves | Catharanthine | 0.03 - 1 mg/mL (in extract) | HPLC | [1][2] |
| Leaves | Vindoline | 0.03 - 1 mg/mL (in extract) | HPLC | [1][2] |
| Aerial Parts | This compound | Primarily accumulated | General observation | [3] |
| Stems | This compound | Presence detected | Single-cell MS | [4] |
| Roots | This compound | Presence detected | Single-cell MS | [4] |
Note: The concentrations reported in mg/mL are based on the analysis of plant extracts and the linearity ranges of the HPLC methods, not necessarily the absolute concentration in the plant tissue on a dry weight basis.
Biosynthesis of this compound: A Peroxidase-Mediated Coupling
The formation of this compound is a critical step in the biosynthesis of dimeric terpenoid indole alkaloids (TIAs). This reaction involves the enzymatic coupling of two monomeric precursors: catharanthine and vindoline. This crucial condensation is catalyzed by a class III peroxidase, often referred to as this compound synthase.[5][6] The reaction is believed to occur within the vacuoles of mesophyll cells in the leaves.[5]
The biosynthetic pathway leading to this compound is depicted below:
References
- 1. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of alpha-3',4'-anhydrovinblastine synthase (peroxidase-like) from Catharanthus roseus (L.) G. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Anhydrovinblastine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine is a semi-synthetic vinca alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, Catharanthus roseus.[1] Like other vinca alkaloids, this compound and its derivatives are potent antineoplastic agents that have been the subject of extensive research in oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound and its derivatives, with a focus on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Core Pharmacology
Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the disruption of microtubule dynamics.[2][4] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.
This compound binds to β-tubulin, thereby inhibiting its polymerization into microtubules.[2][4] This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (mitosis), as the mitotic spindle cannot form correctly.[2][4] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Signaling Pathway from Mitotic Arrest to Apoptosis
The induction of apoptosis following mitotic arrest by this compound involves a complex signaling cascade. A key player in this process is the Cyclin-Dependent Kinase 1 (CDK1), which becomes activated during mitotic arrest. CDK1 can phosphorylate and modulate the activity of Bcl-2 family proteins, which are critical regulators of apoptosis.
The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. During mitotic arrest, CDK1-mediated phosphorylation can inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1, while activating pro-apoptotic proteins. This shift in the balance between pro- and anti-apoptotic signals leads to the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptosis.
Pharmacokinetics
A Phase I clinical trial of this compound administered as a 1-hour intravenous infusion every 3 weeks in patients with refractory solid tumors provided key pharmacokinetic data. The pharmacokinetics of this compound were found to be linear and well-described by a two-compartment model. The mean clearance was 26.4 L/h/m², and the median terminal half-life was 18 hours. The maximum tolerated dose (MTD) was determined to be 21 mg/m², with dose-limiting toxicities including constipation, neutropenia, and nausea/vomiting. Stable disease was observed in patients with metastatic sarcoma and non-small-cell lung cancer (NSCLC).
Structure-Activity Relationship and Cytotoxicity of Derivatives
Extensive research has been conducted to synthesize and evaluate the cytotoxic activity of various this compound derivatives. These studies have primarily focused on modifications at the C-22 position of the this compound scaffold. The following tables summarize the in vitro cytotoxicity (IC₅₀ values) of amide, ester, ether, and carbamate derivatives against human non-small cell lung cancer (A549) and human cervical adenocarcinoma (HeLa) cell lines.
Amide Derivatives
The introduction of an amide group at the C-22 position has been shown to improve both the potency and toxicity of this compound. The size of the substituent on the amide nitrogen is a critical determinant of cytotoxic activity.[5]
Table 1: Cytotoxicity of this compound Amide Derivatives
| Compound | R Group | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |
|---|---|---|---|
| This compound | - | 34 | 27 |
| 6b | -CH₃ | 26 | 35 |
| 12b | -cyclopropyl | 26 | 35 |
| 24b | -CH₂CH₂OH | >1000 | >1000 |
Data synthesized from literature.[5]
Ester and Ether Derivatives
Ester derivatives of this compound have demonstrated potent cytotoxicity, whereas the corresponding ether analogues are significantly less active. This suggests that the carbonyl group of the ester is important for maintaining cytotoxic potency, possibly acting as a hydrogen bond acceptor. The size of the substituent on the ester or ether linkage also plays a crucial role in determining activity.
Table 2: Cytotoxicity of this compound Ester and Ether Derivatives
| Compound | R Group | Linkage | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |
|---|---|---|---|---|
| This compound | - | - | 34 | 27 |
| 12b (Ester) | -CH(CH₃)₂ | Ester | 34 | 35 |
| 19b (Ether) | -CH(CH₃)₂ | Ether | >1000 | >1000 |
Data synthesized from literature.
Carbamate Derivatives
The synthesis of carbamate derivatives has also been explored to understand the structure-activity relationships. The size and position of substituents on the carbamate moiety significantly influence cytotoxic activity.[2] Certain carbamate derivatives have shown more potent cytotoxicity than the parent this compound.[2]
Table 3: Cytotoxicity of this compound Carbamate Derivatives
| Compound | R Group | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |
|---|---|---|---|
| This compound (AVLB) | - | 34 | 27 |
| 8b | -CH₂CH₃ | 21 | 19 |
| 30b | -CH₂-cyclopropyl | 25 | 22 |
Data synthesized from literature.[2]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacological properties of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation with Drug: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin into microtubules. The polymerization can be monitored by the increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Protocol (Fluorescence-based):
-
Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye (e.g., DAPI).
-
Compound Addition: In a 96-well black plate, add the this compound derivatives at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, vinblastine for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the nucleation, growth, and steady-state phases of microtubule polymerization.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using flow cytometry.
Protocol:
-
Cell Treatment: Culture cells to be analyzed and treat them with the desired concentrations of this compound or its derivatives for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.
-
Propidium Iodide Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., >600 nm).
-
Data Analysis: Generate a histogram of DNA content (fluorescence intensity) versus cell count. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound and its derivatives represent a promising class of antineoplastic agents that target microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogues. The experimental protocols detailed in this guide are fundamental for the continued evaluation and development of these compounds as potential cancer therapeutics. Further research into the nuanced effects of these derivatives on various signaling pathways and their in vivo efficacy will be crucial for their translation into clinical applications.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. Synthesis and structure-activity relationships study of novel anti-tumor carbamate this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship studies of cytotoxic this compound amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of cytotoxic ester and ether this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrovinblastine: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydrovinblastine, a crucial intermediate in the biosynthesis and chemical synthesis of the potent anticancer agents vinblastine and vincristine, holds a significant place in the history of natural product chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its synthesis, comprehensive quantitative data, and an overview of its biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Historical Context and Discovery
The story of this compound is intrinsically linked to the discovery and development of the Vinca alkaloids, a class of dimeric indole alkaloids isolated from the Madagascar periwinkle, Catharanthus roseus. In the mid-20th century, the remarkable anticancer properties of vinblastine and vincristine were uncovered. However, their extremely low natural abundance prompted intense research into their chemical synthesis.
This compound emerged as a key synthetic intermediate in these efforts. Seminal work by chemists such as Kutney and Potier in the 1970s established methods for coupling the two monomeric precursors, catharanthine and vindoline, to form this compound.[1][2] These early methods, particularly the Polonovski-Potier reaction, laid the groundwork for the total synthesis of vinblastine.[3][4] Over the years, significant advancements have been made, leading to more efficient and stereoselective synthetic routes, notably the use of ferric (III) ion-promoted coupling reactions.[2][5][6]
This compound is not merely a synthetic curiosity; it is also a naturally occurring alkaloid in C. roseus and serves as the biosynthetic precursor to vinblastine.[7] Its discovery and the elucidation of its role in the biosynthetic pathway have been pivotal in understanding the complex metabolic processes within this medicinally important plant.
Chemical Synthesis of this compound
The synthesis of this compound is a critical step in the total synthesis of vinblastine and its analogues. Several methods have been developed, with the Fe(III)-promoted coupling of catharanthine and vindoline being one of the most efficient.
Fe(III)-Promoted Coupling of Catharanthine and Vindoline
This method provides a direct and highly diastereoselective route to this compound. The reaction is presumed to proceed through the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and coupling with vindoline.[2][8]
-
Reaction Setup: In a suitable reaction vessel, dissolve catharanthine (1.0 eq) and vindoline (1.0 eq) in a cosolvent system of aqueous 0.1 N HCl and trifluoroethanol (CF₃CH₂OH).[2] The concentration of each reactant should be approximately 0.022 M.[2]
-
Initiation: To the stirred solution at 23 °C, add a solution of ferric chloride (FeCl₃, 5.0 eq) in the same cosolvent system.[2]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reduction: Upon completion of the coupling reaction, reduce the intermediate iminium ion by adding sodium borohydride (NaBH₄, ~20 eq).[9]
-
Work-up and Purification: Quench the reaction with an appropriate reagent, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield this compound.[10]
Diagram of the Fe(III)-Promoted Coupling of Catharanthine and Vindoline
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. organicreactions.org [organicreactions.org]
- 4. synarchive.com [synarchive.com]
- 5. New Insights into the Mechanism and an Expanded Scope of the Fe(III)-mediated Vinblastine Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrovinblastine: A Technical Overview for Drug Development Professionals
Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a compound of significant interest in oncological research due to its potent antineoplastic properties. This technical guide provides an in-depth overview of its core molecular and mechanistic characteristics, tailored for researchers, scientists, and drug development professionals.
Core Molecular Data
This compound is a complex dimeric indole alkaloid. Its fundamental molecular properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C46H56N4O8 | [1][2][3] |
| Molecular Weight | 792.96 g/mol (also cited as 793.0 g/mol ) | [1][3][4] |
| CAS Number | 38390-45-3 | [1][2][3] |
Mechanism of Action: Inhibition of Microtubule Dynamics
This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, a critical process for cell division.[3] Like other vinca alkaloids, it binds to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules. The consequence of this inhibition is the disruption of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. This leads to the arrest of cancer cells in the M phase of the cell cycle, ultimately triggering apoptosis or cell death.[3]
The following diagram illustrates the proposed mechanism leading to mitotic arrest.
Experimental Protocols
A common method for the synthesis of this compound involves the coupling of two monomeric indole alkaloids, catharanthine and vindoline. An iron(III)-promoted coupling reaction is a frequently cited method.
Materials:
-
Catharanthine
-
Vindoline
-
Ferric chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
A mixture of catharanthine and vindoline is dissolved in a solution of aqueous 0.1 N HCl with trifluoroethanol as a cosolvent to ensure solubility of the reactants.
-
Ferric chloride (FeCl₃), typically 5 equivalents, is added to the mixture at room temperature (23 °C). This initiates the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation.
-
The resulting intermediate couples with vindoline to form an iminium ion with the desired stereochemistry.
-
The reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH₄), to reduce the iminium ion.
-
This reduction step yields this compound.
-
The product is then extracted from the aqueous solution using an organic solvent.
-
Purification of the crude product is typically achieved through column chromatography on silica gel to yield pure this compound.
This method has been reported to produce this compound in high conversion rates.
To experimentally verify the M-phase arrest induced by this compound, flow cytometry with propidium iodide (PI) staining is a standard method.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture the chosen cancer cell line to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution, which also contains RNase A to prevent staining of RNA.
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
The resulting data will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the percentage of cells in the G2/M phase in the this compound-treated samples compared to the control indicates cell cycle arrest.
The following diagram outlines the experimental workflow for assessing cell cycle arrest.
This technical guide provides a foundational understanding of this compound for professionals in the field of drug development. The provided data and protocols serve as a starting point for further research and development of this promising antineoplastic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Anhydrovinblastine and its role in vinca alkaloid biosynthesis
Anhydrovinblastine: A Pivotal Intermediate in Vinca Alkaloid Biosynthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The dimeric terpenoid indole alkaloids (TIAs), vinblastine and vincristine, derived from the Madagascar periwinkle (Catharanthus roseus), are indispensable chemotherapeutic agents. Their complex biosynthesis involves over 30 enzymatic steps, culminating in the crucial coupling of two monomeric precursors, catharanthine and vindoline.[1] This reaction, a significant rate-limiting step in the overall pathway, produces the key intermediate, α-3',4'-anhydrovinblastine (AVLB).[2][3] this compound is not merely a transient molecule; it is a naturally occurring alkaloid in C. roseus and serves as the direct precursor to vinblastine and the semi-synthetic precursor to the clinically important drugs vinorelbine and vinflunine.[4] This guide provides a comprehensive technical overview of the biosynthesis of this compound, its subsequent conversion, and the associated experimental methodologies, intended for professionals in phytochemical research and drug development.
Biosynthesis of Monomeric Precursors: Catharanthine and Vindoline
The journey to this compound begins with the synthesis of its constituent monomers, catharanthine and vindoline. Both originate from the condensation of tryptamine (from the shikimate pathway) and secologanin (from the iridoid pathway) to form strictosidine.[1][2] This reaction is catalyzed by the enzyme strictosidine synthase (STR).[5][6][7][8][9] Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield an unstable aglycone, which serves as a branching point for the synthesis of numerous TIAs.[5][9] From here, complex, multi-enzyme pathways lead to the iboga-type alkaloid catharanthine and the aspidosperma-type alkaloid vindoline.[6][10]
The biosynthesis of vindoline from the intermediate tabersonine is particularly well-characterized, involving a seven-step enzymatic conversion.[6][11] Key enzymes in this terminal sequence include:
-
Tabersonine 16-hydroxylase (T16H): A cytochrome P450 enzyme that hydroxylates tabersonine.[12][13]
-
16-hydroxytabersonine 16-O-methyltransferase (16OMT): Catalyzes the methylation of the hydroxylated intermediate.[6][12]
-
Desacetoxyvindoline-4-hydroxylase (D4H): Another hydroxylase acting later in the pathway.[5][11][12]
-
Deacetylvindoline-4-O-acetyltransferase (DAT): The terminal enzyme that acetylates the molecule to produce vindoline.[5][11][12]
Cellular and tissue-level compartmentalization is a critical aspect of this pathway. In C. roseus leaves, catharanthine is primarily synthesized and accumulates in the upper epidermis cells, while vindoline is found in specialized laticifer and idioblast cells.[2][14] This spatial separation is believed to be a primary reason for the low natural abundance of dimeric alkaloids like vinblastine, making the coupling reaction a significant bottleneck.[2][14]
The Dimerization Reaction: Enzymatic Formation of this compound
The formation of this compound is the first committed step in the synthesis of dimeric vinca alkaloids. It involves the oxidative coupling of catharanthine and vindoline.
The Role of Peroxidases
The key enzyme catalyzing this dimerization is a class III peroxidase.[3][15] A specific vacuolar peroxidase from C. roseus, named CrPrx1, has been identified and characterized as the primary enzyme responsible for this reaction in planta.[2][15] The catalytic mechanism is dependent on hydrogen peroxide (H₂O₂), which is naturally present in the plant leaf tissue.[2]
The proposed reaction sequence is as follows:
-
Activation of Catharanthine: The peroxidase (e.g., CrPrx1) utilizes H₂O₂ to activate catharanthine, likely forming a radical cation.[2][3][4]
-
Intermediate Formation: This activation initiates a fragmentation of the catharanthine molecule.[3][4]
-
Nucleophilic Attack: The reactive catharanthine intermediate undergoes a nucleophilic attack by vindoline, leading to the formation of a new C-C bond and an iminium intermediate.[2][4]
-
Reduction: This iminium intermediate is subsequently reduced by a reductase enzyme to form the stable product, α-3',4'-anhydrovinblastine.[2] While the specific reductase has not been fully confirmed, a tetrahydroalstonine synthase (THAS) has been theorized to perform this step.[2]
// Nodes for reactants and products cath [label="Catharanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; vind [label="Vindoline", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; avlb [label="α-3',4'-Anhydrovinblastine", fillcolor="#FBBC05", fontcolor="#202124"]; h2o2 [label="H₂O₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; h2o [label="2H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nadph [label="NAD(P)H + H⁺", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; nadp [label="NAD(P)⁺", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout plus1 [shape=plaintext, label="+"]; plus2 [shape=plaintext, label="+"];
// Edges representing the reaction flow {rank=same; cath; plus1; vind;} cath -> iminium; vind -> iminium; h2o2 -> iminium [label=" CrPrx1 (Peroxidase)", color="#EA4335", fontcolor="#202124"]; iminium -> h2o [style=dashed, arrowhead=none];
iminium -> avlb [label=" Reductase (THAS theorized)", color="#34A853", fontcolor="#202124"]; nadph -> avlb [style=dashed, arrowhead=none]; avlb -> nadp [style=dashed, arrowhead=none];
}
Caption: Enzymatic coupling of catharanthine and vindoline.
From this compound to Vinblastine and Vincristine
This compound is the direct precursor to vinblastine. This conversion involves the hydration of the double bond at the C3' and C4' positions.[16] While this step has been demonstrated to occur in cell-free preparations of C. roseus, the specific enzyme(s) responsible for this hydration in vivo remain to be fully elucidated.[1][16] Vinblastine can then be further converted to vincristine, another potent anticancer agent, though the enzyme for this final step is also not yet isolated.[1]
// Connections between subgraphs "Catharanthine" -> "this compound" [label=" CrPrx1 (Peroxidase)", color="#EA4335", fontcolor="#202124"]; "Vindoline" -> "this compound"; "this compound" -> "Vinblastine" [label=" Hydration (Enzyme TBD)", style=dashed]; "Vinblastine" -> "Vincristine" [label=" Oxidation (Enzyme TBD)", style=dashed]; }
Caption: Overview of the Vinca Alkaloid Biosynthetic Pathway.
Quantitative Data from Synthesis Reactions
The efficiency of this compound and vinblastine formation varies significantly between biological and chemical methods. The following tables summarize key quantitative data reported in the literature.
Table 1: Yields from Chemical and Chemoenzymatic Synthesis
| Product | Precursors | Method | Reagents/Enzymes | Yield / Conversion | Reference |
| This compound | Catharanthine + Vindoline | Biomimetic Chemical | FeCl₃, NaBH₄ in CF₃CH₂OH/HCl | 90% Conversion | [4][17] |
| This compound | Catharanthine + Vindoline | Chemoenzymatic | Laccase, NaBH₄ | 56% Yield | [18] |
| Vinblastine | Catharanthine + Vindoline | One-Step Biomimetic | Fe(III)–NaBH₄/air | 40-43% | [4] |
| Leurosidine | Catharanthine + Vindoline | One-Step Biomimetic | Fe(III)–NaBH₄/air | 20-23% | [4] |
Table 2: Reported Enzyme Kinetic Data
| Enzyme | Substrate | Km Value (µM) | Source Organism | Reference |
| Vm16OMT | 16-hydroxytabersonine | 0.94 ± 0.06 | Vinca minor | [6][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of this compound and related compounds.
Protocol for Biomimetic Chemical Synthesis of this compound
This protocol is adapted from improved Kutney coupling conditions.[4][17]
-
Reactant Preparation: Prepare a solution with catharanthine (0.022 M) and vindoline (0.022 M).
-
Solvent System: Use a cosolvent system of trifluoroethanol (CF₃CH₂OH) and aqueous 0.1 N HCl to ensure reactants are fully solubilized.
-
Coupling Reaction: Add ferric chloride (FeCl₃, 5 equivalents) to the reactant mixture. Stir at room temperature (23 °C). The reaction initiates the oxidative fragmentation of catharanthine and its coupling with vindoline to form an iminium intermediate.
-
Reduction: Following the coupling, reduce the intermediate iminium ion by adding sodium borohydride (NaBH₄).
-
Purification: Purify the resulting this compound from the reaction mixture using standard chromatographic techniques (e.g., column chromatography on silica gel).
-
Analysis: Confirm product identity and purity via HPLC, Mass Spectrometry, and NMR.
Protocol for General Enzymatic Synthesis of this compound
This protocol outlines a general procedure using a peroxidase enzyme.[2][18][20]
-
Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., phosphate buffer, pH 6.0-7.0). Add the peroxidase enzyme (e.g., horseradish peroxidase or purified CrPrx1).
-
Reaction Initiation: Add catharanthine and vindoline to the buffered enzyme solution. Initiate the reaction by adding a controlled amount of hydrogen peroxide (H₂O₂), often stepwise, to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation. Monitor the reaction progress using TLC or HPLC.
-
Reduction Step (if necessary): After the peroxidase-catalyzed coupling, the resulting iminium ion must be reduced. This can be achieved by adding a reducing agent like NaBH₄ or by including a reductase enzyme and its cofactor (e.g., NADPH) in the reaction mixture.
-
Extraction: Stop the reaction and extract the alkaloids from the aqueous phase using an organic solvent such as ethyl acetate or dichloromethane.
-
Purification and Analysis: Dry the organic extract, concentrate it in vacuo, and purify the this compound using preparative HPLC or column chromatography. Analyze the final product as described in Protocol 5.1.
General Workflow for Vinca Alkaloid Purification from Plant Material
This workflow describes a typical process for isolating vinca alkaloids from C. roseus leaves.[21][22]
// Define nodes start [label="Dried C. roseus Leaf Material", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(e.g., hot ethanol/water/acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; filtration [label="Filtration & Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; ph_adjust [label="pH Gradient Partitioning\n(Acid/Base Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; crude [label="Crude Alkaloid Extract", fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Column Chromatography\n(Alumina or Silica Gel)", fillcolor="#FFFFFF", fontcolor="#202124"]; fractions [label="Collect Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure [label="Pure this compound/\nVinblastine", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis (HPLC, MS, NMR)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define edges start -> extraction; extraction -> filtration; filtration -> ph_adjust; ph_adjust -> crude; crude -> column [label="Initial Separation"]; column -> fractions; fractions -> hplc [label="Fine Purification"]; hplc -> pure; pure -> analysis; }
Caption: General experimental workflow for alkaloid purification.
Conclusion and Future Perspectives
This compound stands as the critical gateway to the biosynthesis of dimeric vinca alkaloids. Understanding its formation, catalyzed by peroxidases like CrPrx1, is paramount for any effort aimed at enhancing the production of vinblastine and vincristine. The spatial separation of its precursors, catharanthine and vindoline, within the plant tissue highlights the sophisticated biological control over this pathway and explains its rate-limiting nature. While significant progress has been made in elucidating the enzymatic coupling, the subsequent hydration step to form vinblastine and the final oxidation to vincristine remain areas requiring further investigation to identify the specific enzymes involved. Continued research, combining molecular biology, enzymology, and synthetic biology, holds the promise of developing more efficient production platforms—be it in engineered microbes or optimized plant systems—for these life-saving medicines.
References
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identifying Genes Involved in Alkaloid Biosynthesis in Vinca minor through Transcriptomics and Gene Co-Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ATP-binding cassette transporter controls leaf surface secretion of anticancer drug components in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthesis of the antitumour catharanthus alkaloids. Conversion of this compound into vinblastine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identifying Genes Involved in alkaloid Biosynthesis in Vinca minor Through Transcriptomics and Gene Co-Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aphinfo.com [aphinfo.com]
- 22. CN101638413B - Separation and purification method for vinca alkaloids - Google Patents [patents.google.com]
Anhydrovinblastine: A Technical Guide for Antineoplastic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is an antineoplastic agent with a mechanism of action centered on the disruption of microtubule dynamics. Like other vinca alkaloids, it binds to tubulin, inhibiting its polymerization into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and subsequent induction of apoptosis.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study as an anticancer agent.
Chemical and Physical Properties
This compound is a complex dimeric indole alkaloid.
| Property | Value | Reference |
| Chemical Formula | C₄₆H₅₆N₄O₈ | [3][5] |
| Molecular Weight | 792.96 g/mol | [3] |
| CAS Number | 38390-45-3 | [3][5] |
| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate | [5] |
| Synonyms | 3',4'-Anhydrovinblastine, AVLB | [5] |
Mechanism of Action
The primary antineoplastic activity of this compound stems from its interaction with tubulin, the protein subunit of microtubules.
-
Tubulin Binding: this compound binds to the β-subunit of tubulin dimers at a specific site, known as the vinca-binding site.[4]
-
Inhibition of Microtubule Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules, shifting the dynamic equilibrium towards depolymerization.[3]
-
Mitotic Spindle Disruption: The interference with microtubule dynamics leads to the disruption of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.
-
M-Phase Arrest: Consequently, cancer cells are arrested in the M phase of the cell cycle.[3]
-
Induction of Apoptosis: Prolonged M-phase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Preclinical and Clinical Data
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | Not explicitly found, but derivatives show potent activity. |
| HeLa | Cervical cancer | Not explicitly found, but derivatives show potent activity. |
| MCF-7 | Breast adenocarcinoma | Not explicitly found for this compound. |
| HCT116 | Colorectal carcinoma | Not explicitly found for this compound. |
In Vivo Efficacy
A phase I clinical trial (NCT00003882) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced refractory solid tumors.[7][8]
| Parameter | Finding | Reference |
| Patient Population | 24 patients with advanced solid tumors, including NSCLC, colorectal cancer, and soft tissue sarcoma. | [8] |
| Dosing Regimen | Intravenous infusion over 1 hour, once every 3 weeks. | [7] |
| Maximum Tolerated Dose (MTD) | 21 mg/m² | [8] |
| Dose-Limiting Toxicities (DLT) | Grade 4 constipation and neutropenia; Grade 3 nausea/vomiting. | [8] |
| Preliminary Efficacy | Stable disease was observed in one patient with metastatic sarcoma and three patients with metastatic NSCLC. | [8] |
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in the phase I clinical trial.
| Parameter | Value |
| Model | Two-compartment model |
| Clearance (mean) | 26.4 L/h/m² |
| Terminal Half-life (median) | 18 hours |
| Linearity | Linear pharmacokinetics |
Downstream Signaling Pathways
The M-phase arrest induced by this compound triggers downstream signaling cascades that culminate in apoptosis. While direct studies on this compound are limited, the pathways activated by other microtubule-disrupting agents, such as vinblastine, are well-characterized and likely to be similar. These include the activation of the JNK signaling pathway and modulation of Bcl-2 family proteins.[9][10]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.[14][15][16]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Microplate spectrophotometer with temperature control
Procedure:
-
Reconstitute purified tubulin on ice according to the manufacturer's protocol.
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and polymerization buffer.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of cells treated with this compound.[3][17][18]
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is expected.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[1][4][19][20][21]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) according to the desired dose and schedule. The control group receives the vehicle.
-
Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue the study until a defined endpoint, such as the tumors in the control group reaching a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Synthesis
This compound is a key intermediate in the synthesis of vinblastine and its analogues. It is typically synthesized via the coupling of two simpler indole alkaloids, catharanthine and vindoline, often promoted by an iron(III) salt.[1][2][22]
Conclusion
This compound is a potent microtubule-destabilizing agent with demonstrated antineoplastic activity. Its mechanism of action, involving the disruption of microtubule dynamics and induction of M-phase arrest, makes it a valuable compound for cancer research and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate its efficacy in a broader range of cancer types and to explore its potential in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, this compound and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchhub.com [researchhub.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 21. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Methodological & Application
Total Synthesis of Anhydrovinblastine: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the total synthesis of anhydrovinblastine, a key intermediate in the production of the potent anticancer agents vinblastine and vincristine. The primary focus is on the widely utilized biomimetic coupling of catharanthine and vindoline, employing an iron(III)-promoted reaction. This application note includes a comprehensive experimental protocol, tabulated quantitative data for easy comparison of reaction parameters, and a visual representation of the synthetic workflow to aid in understanding the process.
Introduction
This compound is a crucial precursor in the semi-synthesis of several vinca alkaloids, which are indispensable in cancer chemotherapy.[1][2] Its synthesis is a critical step for the generation of novel analogs with potentially improved therapeutic indices. The most common and biomimetically inspired approach involves the coupling of two simpler indole alkaloids, catharanthine and vindoline.[1][3] This document outlines the experimental procedure for this coupling reaction to yield this compound.
Overall Synthetic Strategy
The total synthesis of this compound is achieved through the coupling of catharanthine and vindoline. Several methods have been developed for this key transformation, with the iron(III)-mediated approach being one of the most efficient. The general workflow involves the oxidative fragmentation of catharanthine, followed by a diastereoselective coupling with vindoline to form an intermediate iminium ion, which is then reduced to this compound.
Caption: Synthetic workflow for the total synthesis of this compound.
Experimental Protocols
Iron(III)-Promoted Coupling of Catharanthine and Vindoline
This protocol is adapted from the improved Kutney coupling procedure.[1][3]
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a suitable reaction vessel, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N HCl and trifluoroethanol (CF₃CH₂OH) to a concentration of 0.022 M for each reactant.[1]
-
To this solution, add FeCl₃ (5.0 equiv) at 23 °C.[1] Stir the reaction mixture vigorously. The reaction is initiated by the generation of a presumed catharanthine radical cation, which undergoes oxidative fragmentation.[1][4]
-
The fragmentation is followed by a diastereoselective coupling with vindoline to form an intermediate iminium ion. This coupling exclusively provides the natural C16' stereochemistry.[1]
-
After the coupling reaction is deemed complete (monitoring by TLC or LC-MS is recommended), the reaction mixture is treated with NaBH₄ (20 equiv) to reduce the intermediate iminium ion.[1]
-
The reduction step yields this compound.
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data associated with the iron(III)-promoted synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Concentration | 0.022 M (each) | [1] |
| FeCl₃ Stoichiometry | 5 equivalents | [1] |
| NaBH₄ Stoichiometry | 20 equivalents | [1] |
| Reaction Temperature | 23 °C | [1] |
| Conversion to this compound | 90% | [1][3] |
| C16' Diastereoselectivity | Exclusive natural stereochemistry | [1] |
Reaction Mechanism Overview
The proposed mechanism for the iron(III)-promoted coupling involves the initial single-electron oxidation of catharanthine to its radical cation by FeCl₃. This is followed by a fragmentation of the C16-C21 bond. The resulting electrophilic intermediate then undergoes a diastereoselective attack by the electron-rich vindoline at its C10 position to form a new C-C bond, leading to an iminium ion intermediate. Subsequent reduction of this iminium ion with NaBH₄ furnishes this compound.
Caption: Key steps in the this compound synthesis mechanism.
Alternative Synthetic Approaches
While the iron(III)-promoted coupling is highly effective, other methods for the synthesis of this compound have been reported:
-
Polonovski Reaction: This method involves the reaction of catharanthine N-oxide with vindoline.[3] Lowering the reaction temperature can improve the diastereoselectivity of the coupling.[3]
-
Electrochemical Coupling: Anodic oxidation of catharanthine in the presence of vindoline can also yield this compound.[5][6]
These alternative methods may offer advantages in specific contexts and are valuable tools for the synthesis of this compound and its analogs.
Conclusion
The total synthesis of this compound via the iron(III)-promoted coupling of catharanthine and vindoline is a robust and high-yielding method. This protocol provides a detailed guide for researchers to successfully perform this key transformation. The provided data and workflow diagrams are intended to facilitate a comprehensive understanding of the synthetic process. Further exploration of reaction conditions and alternative methods can lead to even more efficient and versatile syntheses of this important pharmaceutical intermediate.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
Semi-synthetic Production of Anhydrovinblastine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine is a crucial intermediate in the semi-synthesis of several clinically important vinca alkaloids, including vinorelbine and vinflunine.[1] It is also the direct precursor in the synthetic and biosynthetic pathways to vinblastine itself. While the conversion of vinblastine to this compound is not a commonly reported procedure, the semi-synthetic production of this compound from the coupling of the monomeric indole alkaloids, catharanthine and vindoline, is a well-established and efficient process. This document provides detailed application notes and protocols for the two primary methods for this biomimetic coupling: the iron(III)-mediated coupling and the Polonovski-Potier reaction.
Chemical Transformation
The core of the semi-synthesis is the coupling of catharanthine and vindoline to form an iminium intermediate, which is then reduced to yield this compound. This reaction mimics the natural biosynthetic pathway.
References
Application Notes and Protocols: Anhydrovinblastine in the Treatment of Unspecified Adult Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine is a semi-synthetic derivative of the vinca alkaloid vinblastine, an established chemotherapeutic agent. Like other vinca alkaloids, this compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1] These application notes provide a summary of the available data and protocols relevant to the investigation of this compound for the treatment of adult solid tumors.
Preclinical Data
In Vitro Cytotoxicity
This compound and its derivatives have demonstrated cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting biological processes.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | Data not available | [2] |
| HeLa | Cervical Cancer | Data not available | |
| Sarcoma 180 | Sarcoma | Data not available |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The references indicate that cytotoxic activity was evaluated in these cell lines.
Clinical Data
Phase I Clinical Trial (NCT00003882)
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and preliminary efficacy of this compound in patients with advanced recurrent solid tumors.[3]
Patient Demographics and Disease Characteristics
| Characteristic | Value |
| Number of Patients | 24 |
| Evaluable Patients | 21 |
| Median Age (Range) | 60 (27-75) years |
| Sex (Male/Female) | 12/12 |
| Tumor Types | Non-small-cell lung cancer (11), Colorectal cancer (5), Soft tissue sarcoma (4), Miscellaneous (4) |
| Median Prior Chemotherapy Regimens (Range) | 3 (1-6) |
Dose Escalation and Dose-Limiting Toxicities
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 2.5 | 1 | None |
| 5 | 3 | None |
| 10 | 1 | None |
| 16.5 | 3 | Grade 2 infusional hypertension, anemia, and dizziness |
| 21 | 6 | 1 patient: Grade 3 nausea/vomiting |
| 25 | 6 | 2 patients: Grade 4 constipation, neutropenia; Grade 3 nausea/vomiting |
| 30 | 1 | Not specified |
Pharmacokinetic Parameters
| Parameter | Value |
| Mean Clearance | 26.4 L/h/m² |
| Median Terminal Half-life | 18 hours |
Efficacy
| Response | Tumor Type | Number of Patients |
| Stable Disease | Metastatic Sarcoma (to lungs) | 1 |
| Stable Disease | Metastatic Non-Small Cell Lung Cancer | 3 |
The recommended Phase II dose for this compound administered as a 1-hour intravenous infusion every 3 weeks is 21 mg/m². The pharmacokinetics of this compound were found to be linear.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) - General Protocol
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Solid Tumor Xenograft Model - General Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Culture human cancer cells to a sufficient number. Harvest and resuspend the cells in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject approximately 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Signaling Pathways and Workflows
Mechanism of Action: Disruption of Microtubule Dynamics
This compound, like other vinca alkaloids, exerts its cytotoxic effects by interfering with the assembly of microtubules. This disruption leads to mitotic arrest and subsequent induction of apoptosis.
Caption: this compound's mechanism of action.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates the workflow for determining the cytotoxic potential of this compound against cancer cell lines.
Caption: Workflow for in vitro cytotoxicity assay.
Logical Relationship: Phase I Clinical Trial Design
This diagram outlines the dose-escalation design of the Phase I clinical trial for this compound.
Caption: Phase I dose-escalation trial design.
References
Application Note: In Vitro Synthesis of Anhydrovinblastine Using Crude Plant Extracts
Introduction
Anhydrovinblastine is a crucial precursor in the semi-synthesis of the potent anti-cancer drugs vinblastine and vincristine. These dimeric terpenoid indole alkaloids are naturally found in the Madagascar periwinkle (Catharanthus roseus), but at very low concentrations, making their direct extraction economically challenging.[1] An alternative and cost-effective approach is the in vitro enzymatic coupling of the monomeric precursors, catharanthine and vindoline, which are more abundant in the plant. This application note provides a detailed protocol for the synthesis of this compound using a crude enzyme extract from C. roseus leaves, which contains the necessary peroxidase enzymes, such as PRX1, to catalyze the reaction.[2][3] Additionally, commercially available horseradish peroxidase (HRP) can also be utilized for this coupling reaction.[4][5]
Principle
The synthesis of this compound is achieved through the oxidative coupling of catharanthine and vindoline. In C. roseus, this reaction is catalyzed by the heme-containing enzyme peroxidase 1 (PRX1).[2][3] The reaction requires a peroxide, typically hydrogen peroxide (H₂O₂), to activate the enzyme. The activated peroxidase then facilitates the formation of a reactive intermediate from catharanthine, which subsequently couples with vindoline to form an iminium intermediate. This intermediate is then reduced to yield α-3',4'-anhydrovinblastine.[5] This in vitro method provides a simplified and scalable alternative to total chemical synthesis.
Materials and Reagents
-
Fresh or frozen young leaves of Catharanthus roseus
-
Catharanthine sulfate
-
Vindoline sulfate
-
Horseradish Peroxidase (HRP), Type VI-A (optional, for comparison)
-
Phosphate buffer (0.1 M, pH 6.0-7.0)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Diethylamine (for HPLC mobile phase)
-
Orthophosphoric acid (for HPLC mobile phase)
-
Liquid nitrogen
-
Bovine Serum Albumin (BSA) for protein quantification
-
Pyrogallol
-
Sulfuric acid (H₂SO₄)
Equipment
-
Mortar and pestle or blender
-
Refrigerated centrifuge
-
Spectrophotometer
-
pH meter
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Filtration apparatus with 0.45 µm filters
-
Glass vials for reactions
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Preparation of Crude Enzyme Extract from Catharanthus roseus Leaves
-
Harvesting and Preparation: Harvest 100 g of young, healthy C. roseus leaves. Wash them thoroughly with distilled water and pat them dry.
-
Homogenization: Freeze the leaves in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle. Alternatively, blend the fresh leaves with 400 mL of cold 0.1 M phosphate buffer (pH 6.8).
-
Centrifugation: Transfer the homogenate to centrifuge tubes and centrifuge at 6,000 rpm for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a cheesecloth or a sieve to remove any remaining solid debris.
-
Catalase Inactivation (Optional): To minimize the degradation of H₂O₂ by catalase present in the extract, heat the supernatant in a water bath at 65°C for 3 minutes. Immediately cool the extract in an ice bath for 30 minutes. Centrifuge again at 6,000 rpm for 15 minutes at 4°C to remove any precipitated proteins.
-
Storage: The resulting supernatant is the crude enzyme extract. It can be used immediately or stored at -20°C for future use. Determine the total protein concentration of the extract using a standard method like the Bradford or Lowry assay with BSA as a standard.
Protocol 2: Peroxidase Activity Assay of the Crude Extract
This assay is crucial to determine the activity of the prepared crude extract before proceeding with the synthesis reaction.
-
Reaction Mixture: Prepare the assay mixture containing:
-
2 mL of 0.1 M phosphate buffer (pH 6.8)
-
1 mL of 0.01 M pyrogallol solution
-
1 mL of 0.005 M H₂O₂ solution
-
-
Enzyme Addition: Add 0.5 mL of the crude enzyme extract to the reaction mixture.
-
Incubation: Incubate the solution at 25°C for 5 minutes.
-
Reaction Termination: Stop the reaction by adding 1 mL of 2.5 M H₂SO₄.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 420 nm. The amount of purpurogallin formed is proportional to the peroxidase activity.
-
Blank Preparation: Prepare a blank by adding the enzyme extract after the addition of H₂SO₄.
-
Calculation of Activity: One unit of peroxidase activity is defined as the change in absorbance of 0.1 per minute per mg of protein.
Protocol 3: In Vitro Synthesis of this compound
-
Substrate Preparation: Prepare stock solutions of catharanthine sulfate and vindoline sulfate in 0.1 M phosphate buffer (pH 6.5).
-
Reaction Setup: In a glass vial, prepare the reaction mixture with final concentrations as follows (total volume of 10 mL):
-
Catharanthine: 1 mM
-
Vindoline: 1 mM
-
Crude enzyme extract: 1-2 mg/mL of total protein (optimize based on activity assay)
-
Hydrogen peroxide (H₂O₂): 1 mM (add fresh)
-
-
Initiation of Reaction: Add the hydrogen peroxide to the reaction mixture last to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle stirring.
-
Reaction Termination and Reduction: Stop the reaction by adding an excess of sodium borohydride (NaBH₄) to reduce the intermediate iminium ion to this compound.
-
Extraction: Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable base (e.g., 1 M NaOH) and extract the alkaloids with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Protocol 4: HPLC Analysis of this compound
-
Sample Preparation: Dissolve the crude product in a known volume of methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 (5 µm, 4.6 x 250 mm)
-
Mobile Phase: A mixture of methanol, acetonitrile, and 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphoric acid). A gradient elution may be necessary for optimal separation. A reported isocratic mobile phase for related compounds is methanol:acetonitrile:ammonium acetate buffer (25 mM) with 0.1% triethylamine (15:45:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Quantification: Create a calibration curve using an authentic standard of this compound to quantify the yield of the reaction. The retention times for vindoline, catharanthine, and this compound should be determined using standards.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Crude C. roseus Extract | Horseradish Peroxidase (HRP) |
| Substrate Concentration | ||
| Catharanthine | 1 mM | 1 mM |
| Vindoline | 1 mM | 1 mM |
| Enzyme Concentration | 1-2 mg/mL protein | 10-20 units/mL |
| H₂O₂ Concentration | 1 mM | 1 mM |
| Reaction pH | 6.5 | 6.5 |
| Reaction Temperature | 30°C | 30°C |
| Reaction Time | 2-4 hours | 2-4 hours |
| This compound Yield (%) | To be determined | To be determined |
Note: The values in this table represent starting points for optimization. The actual optimal conditions may vary depending on the specific activity of the crude extract and other experimental factors.
Visualizations
Caption: Enzymatic coupling of catharanthine and vindoline.
Caption: Experimental workflow for this compound synthesis.
Troubleshooting
-
Low or no product yield:
-
Inactive enzyme: Ensure the crude extract is freshly prepared or has been stored properly. Perform the peroxidase activity assay to confirm enzyme activity.
-
Sub-optimal reaction conditions: Systematically vary the pH, temperature, and concentrations of substrates, enzyme, and H₂O₂ to find the optimal conditions.
-
Inhibitors in crude extract: The crude extract may contain inhibitors. Consider partial purification of the enzyme using ammonium sulfate precipitation.
-
-
Multiple products in HPLC:
-
Side reactions: The crude extract may contain other enzymes leading to side products. Optimize reaction time and conditions to favor this compound formation.
-
Degradation of product: this compound can be unstable. Ensure proper storage of the final product and analyze it promptly.
-
Conclusion
This application note provides a comprehensive protocol for the in vitro synthesis of this compound using crude enzyme extracts from Catharanthus roseus. This method offers a promising, scalable, and cost-effective alternative to sourcing this important pharmaceutical precursor. The provided protocols for enzyme extraction, activity assay, synthesis, and analysis, along with the data presentation and visualizations, should serve as a valuable resource for researchers in natural product chemistry, biotechnology, and drug development. Further optimization of the reaction conditions is encouraged to maximize the yield and purity of the final product.
References
- 1. TLC and HPLC methods to follow the synthesis of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciresliterature.org [sciresliterature.org]
- 3. mdpi.com [mdpi.com]
- 4. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymic coupling of catharanthine and vindoline to form 3',4'-anhydrovinblastine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrovinblastine: Application Notes and Protocols for Non-Small-Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, has demonstrated notable cytotoxic activity against non-small-cell lung cancer (NSCLC) cell lines. As a member of the vinca alkaloid family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells. These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to β-tubulin and inhibiting its polymerization into microtubules.[1] This disruption of microtubule formation is essential for the construction of the mitotic spindle during cell division. The interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.[2] While the core mechanism is centered on tubulin interaction, downstream signaling pathways affected by this disruption in NSCLC are a subject of ongoing research.
Data Presentation
The following tables summarize the in vitro cytotoxicity of this compound and its derivatives in the A549 human non-small-cell lung cancer cell line.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1e) | A549 | 30 | [3] |
| Vinorelbine (1d) | A549 | 9 | [3] |
| Amide Derivative (21b) | A549 | 10 | [3] |
| Amide Derivative (24b) | A549 | 8 | [3] |
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds in A549 NSCLC Cells.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1a) | A549 | Potent (used as positive control) | [4] |
| Ester Derivative (12b) | A549 | Similar potency to this compound | [4] |
Table 2: Cytotoxic Potency of this compound and its Ester Derivative in A549 NSCLC Cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC research.
Protocol 1: Cell Viability Assay (SRB Assay)
This protocol is adapted from standard methodologies for assessing cytotoxicity in adherent cell lines.[3]
Materials:
-
A549 non-small-cell lung cancer cells
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on microtubule formation.[5][6]
Materials:
-
Purified tubulin protein
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Glycerol (as a polymerization enhancer)
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.
-
Compound Addition: Add this compound or vehicle control (DMSO) to the reaction tubes.
-
Initiation of Polymerization: Add purified tubulin to the reaction mixture.
-
Turbidity Measurement: Immediately transfer the reaction mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.
-
Kinetic Reading: Measure the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the control.
Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[7]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
A549 cells
-
Matrigel (optional)
-
This compound formulation for intravenous injection
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound intravenously (dosage and schedule to be determined by tolerability studies). The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
Visualizations
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationship studies of cytotoxic ester and ether this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Use of Anhydrovinblastine in Cervical Epithelial Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine (AHVB) is a semi-synthetic derivative of the vinca alkaloid vinblastine, an established anti-cancer agent. Like other vinca alkaloids, AHVB's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] Preclinical studies have suggested that AHVB may possess an improved therapeutic index, with potentially higher efficacy and lower toxicity compared to its parent compound.[4] This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on cervical epithelial adenocarcinoma, a common subtype of cervical cancer.
Data Presentation
The following tables summarize the available quantitative data on the in vitro cytotoxicity of this compound and its parent compound, Vinblastine, against cervical cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in a Cervical Carcinoma Cell Line
| Compound | Cell Line | Assay | IC50 (nM) | Exposure Time | Citation |
| This compound | C-4 (Human Cervical Carcinoma) | MTT | 20-24 | 72 hours | [4] |
Table 2: In Vitro Cytotoxicity of Vinblastine in HeLa (Cervical Epithelial Adenocarcinoma) Cell Line for Comparison
| Compound | Cell Line | Assay | IC50 | Exposure Time | Citation |
| Vinblastine | HeLa | Not Specified | < 4.0 µg/mL | 48 hours | [5] |
| Vinblastine | HeLa | Real-Time Cell Analysis | Varies (dose-dependent) | 24 hours | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cervical cancer cell lines (e.g., HeLa, SiHa, C-4).
Materials:
-
Cervical cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cervical cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
Cervical cancer cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model (General Protocol Outline)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a cervical cancer xenograft mouse model. Specific parameters such as drug dosage and treatment schedule would need to be optimized.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cervical cancer cells (e.g., HeLa or SiHa)
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cervical cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule and dosage. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: Experimental workflow for in vitro evaluation.
Logical Relationship for Preclinical to Clinical Development
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Mechanistic Insight of Plant Derived Anticancer Bioactive Phytocompounds and Their Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of vinca alkaloids and their derivatives in cancer therapy [wjarr.com]
- 4. ES2212272T3 - this compound FOR THE TREATMENT OF CANCER. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Anhydrovinblastine Sulfate for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine sulfate is a semi-synthetic derivative of the vinca alkaloid vinblastine, exhibiting potent antineoplastic activity. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. This interference leads to cell cycle arrest in the M phase and subsequent apoptosis in rapidly dividing cancer cells.[1] this compound has been investigated for its therapeutic potential against various cancers and has shown promising activity in preclinical in vivo models.
These application notes provide detailed protocols for the in vivo evaluation of this compound sulfate in various animal models, covering efficacy, pharmacokinetics, and toxicology studies.
Mechanism of Action
This compound sulfate exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, a critical process for the formation of the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle at the G2/M phase and ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of action of this compound Sulfate.
Efficacy Studies in Animal Models
This compound sulfate has demonstrated anti-tumor activity in several preclinical animal models. The following protocols are based on established methodologies and findings from patent literature.[2]
Sarcoma 180 (S180) Ascites Model in Mice
The Sarcoma 180 model is a commonly used transplantable tumor model in mice to evaluate the efficacy of potential anticancer agents.
Experimental Protocol:
-
Animal Model: Male or female Kunming mice, 6-8 weeks old, weighing 18-22 g.
-
Tumor Cell Line: Sarcoma 180 (S180) ascites cells.
-
Tumor Implantation: Inject 0.2 mL of S180 ascites fluid (containing approximately 1 x 10^6 cells) intraperitoneally (i.p.) into each mouse.
-
Drug Preparation: Dissolve this compound sulfate in sterile saline (0.9% NaCl) to the desired concentrations.
-
Treatment Schedule: 24 hours post-tumor implantation, randomly group the animals (n=10 per group). Administer this compound sulfate intraperitoneally once daily for 7-10 consecutive days. A vehicle control group (saline) and a positive control group (e.g., cyclophosphamide) should be included.
-
Endpoint: Monitor the survival time of the animals. Calculate the increase in life span (ILS%) as a measure of anti-tumor efficacy.
-
ILS% = [(Median survival time of treated group / Median survival time of control group) - 1] x 100
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg/day, i.p.) | Median Survival Time (days) | Increase in Life Span (ILS%) |
| Vehicle Control | - | 12.5 | - |
| This compound Sulfate | 1.0 | 18.0 | 44.0 |
| This compound Sulfate | 2.0 | 22.5 | 80.0 |
| Cyclophosphamide | 20 | 25.0 | 100.0 |
P388 Leukemia Model in Mice
The P388 murine leukemia model is a standard for screening potential anticancer drugs.[2]
Experimental Protocol:
-
Animal Model: DBA/2 or BDF1 mice, 6-8 weeks old.
-
Tumor Cell Line: P388 lymphocytic leukemia cells.
-
Tumor Implantation: Inject 1 x 10^6 P388 cells intraperitoneally into each mouse.
-
Drug Preparation: Prepare this compound sulfate in sterile saline.
-
Treatment Schedule: Begin treatment 24 hours after tumor implantation. Administer the drug intraperitoneally daily for 9 days.
-
Endpoint: Monitor daily for survival. Calculate the median survival time and the ILS%.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg/day, i.p.) | Median Survival Time (days) | Increase in Life Span (ILS%) |
| Vehicle Control | - | 9.0 | - |
| This compound Sulfate | 0.5 | 12.5 | 38.9 |
| This compound Sulfate | 1.0 | 15.0 | 66.7 |
| Vincristine | 0.2 | 16.0 | 77.8 |
U17 Lymphoma Model in Rats
This is a solid tumor model in rats.[2]
Experimental Protocol:
-
Animal Model: Male Noble (Nb) rats, mature (310-380 g).
-
Tumor Cell Line: Nb2-U17 lymphoma cell line.
-
Tumor Implantation: Inject 5 x 10^6 cells in 1 mL of culture medium into the nape of the neck of anesthetized rats.[2]
-
Drug Preparation: Formulate this compound sulfate in a suitable vehicle for intravenous (i.v.) or intraperitoneal (i.p.) administration.
-
Treatment Schedule: Once tumors are palpable or have reached a certain volume, randomize animals into treatment and control groups. Administer the drug according to a defined schedule (e.g., once weekly for 3 weeks).
-
Endpoint: Measure tumor volume with calipers at regular intervals. At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).
-
TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100
-
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.p., weekly) | Final Tumor Weight (g) | Tumor Growth Inhibition (TGI%) |
| Vehicle Control | - | 5.2 ± 0.8 | - |
| This compound Sulfate | 2.5 | 2.8 ± 0.5 | 46.2 |
| This compound Sulfate | 5.0 | 1.5 ± 0.3 | 71.2 |
H460 Human Non-Small Cell Lung Carcinoma Xenograft Model in Mice
This model evaluates the efficacy of this compound against a human tumor grown in immunodeficient mice.[2]
Experimental Protocol:
-
Animal Model: Athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Tumor Cell Line: H460 human non-small cell lung cancer cells.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 H460 cells in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.
-
Drug Preparation: Prepare this compound sulfate for intravenous or intraperitoneal injection.
-
Treatment Schedule: When tumors reach a volume of 100-150 mm³, randomize the mice. Administer treatment as per the defined schedule (e.g., twice weekly for 4 weeks).
-
Endpoint: Measure tumor volume and body weight 2-3 times per week. Calculate TGI.
Caption: Workflow for the H460 xenograft model.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Dose (mg/kg, i.v., twice weekly) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound Sulfate | 2.0 | 750 ± 100 | 40.0 |
| This compound Sulfate | 4.0 | 400 ± 80 | 68.0 |
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound sulfate. While specific data for this compound is limited, the following protocol is based on general procedures for vinca alkaloids in rodents.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g) with cannulated jugular veins.
-
Drug Administration: Administer a single dose of this compound sulfate intravenously.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Caption: General workflow for a pharmacokinetic study.
Pharmacokinetic Parameters of Vinblastine in Rats (for reference):
| Parameter | Value |
| Half-life (t½) | ~14.3 hours |
| Clearance (CL) | ~1.49 L/h/kg |
| Volume of Distribution (Vd) | ~11.46 L/kg |
Note: These values are for vinblastine and should be used as a general reference for what to expect with this compound.
Toxicology Studies
Acute toxicology studies are performed to determine the potential toxicity of a single dose of this compound sulfate and to establish a therapeutic window.
Acute Toxicity (LD50) Study
Experimental Protocol:
-
Animal Model: Swiss albino mice (20-25 g), both male and female.
-
Drug Administration: Administer single, escalating doses of this compound sulfate via intravenous or intraperitoneal routes to different groups of mice (n=6-10 per group).
-
Observation: Observe the animals for mortality and clinical signs of toxicity continuously for the first 4 hours and then daily for 14 days.
-
Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using a suitable statistical method (e.g., probit analysis).
Subacute Toxicity Data for this compound in Rats (from patent data): [2]
| Compound | Route | MTD (mg/kg) | LD10 (mg/kg) | LD50 (mg/kg) |
| This compound Sulfate | i.p. | 5.0 | 7.5 | 10.0 |
| Vincristine Sulfate | i.p. | 0.5 | 0.75 | 1.0 |
| Vinorelbine | i.p. | 2.5 | 3.75 | 5.0 |
MTD: Maximum Tolerated Dose; LD10: Lethal Dose for 10% of the population; LD50: Lethal Dose for 50% of the population.
Formulation and Preparation
For in vivo studies, this compound sulfate should be formulated as a sterile solution for injection.
Preparation Protocol:
-
Vehicle: Use sterile Water for Injection or 0.9% Sodium Chloride Injection as the primary solvent.
-
Solubilization: this compound sulfate is typically soluble in aqueous solutions. If solubility is an issue, co-solvents such as a small percentage of ethanol or polyethylene glycol may be considered, but their potential toxicity must be evaluated.
-
pH Adjustment: The pH of the final solution should be adjusted to a physiologically compatible range (typically 4.5-6.5) using sterile solutions of hydrochloric acid or sodium hydroxide.
-
Sterilization: The final formulation should be sterilized by filtration through a 0.22 µm filter into a sterile container.
-
Storage: Store the prepared solution protected from light and at a controlled temperature (refrigerated or as determined by stability studies).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound sulfate in animal models. These studies are critical for characterizing the anti-tumor efficacy, pharmacokinetic profile, and toxicological properties of this promising anticancer agent. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.
References
Protocol for coupling catharanthine and vindoline to produce Anhydrovinblastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine is a crucial synthetic precursor to the potent anti-cancer agent vinblastine and its analogues. The coupling of two monomeric indole alkaloids, catharanthine and vindoline, is the pivotal step in the semi-synthesis of this important bisindole alkaloid. This document provides detailed protocols for two prominent methods for the synthesis of this compound: the iron(III) chloride-promoted coupling and the triarylaminium radical cation-promoted coupling. These protocols are intended for use by researchers and scientists in the fields of medicinal chemistry, natural product synthesis, and drug development.
Chemical Reaction Pathway
The coupling of catharanthine and vindoline to form this compound proceeds through a complex mechanism involving the generation of a reactive intermediate from catharanthine, which then undergoes an electrophilic addition to the electron-rich indole nucleus of vindoline. This is followed by an intramolecular cyclization and subsequent reduction to yield the final product.
Caption: Chemical pathway for this compound synthesis.
Experimental Protocols
Two effective methods for the coupling of catharanthine and vindoline are detailed below.
Protocol 1: Iron(III) Chloride Promoted Coupling
This method, a modification of the procedure originally developed by Kutney, utilizes ferric chloride as an oxidant to initiate the coupling reaction.[1][2]
Materials:
-
Catharanthine
-
Vindoline
-
Iron(III) chloride (FeCl₃)
-
2,2,2-Trifluoroethanol (TFE or CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a solution of catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol, add iron(III) chloride (5.0 equiv) at room temperature (23 °C) under an inert atmosphere.[1][2]
-
Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reduction: Upon completion of the coupling reaction (formation of the intermediate iminium ion), cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise to reduce the iminium ion to this compound.[1][2]
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.
Protocol 2: Triarylaminium Radical Cation Promoted Coupling
This more recent method employs a triarylaminium salt, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as a single-electron oxidant, offering high yields and diastereospecificity.[3][4]
Materials:
-
Catharanthine
-
Vindoline
-
Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)
-
0.05 N Hydrochloric acid (HCl)
-
Trifluoroethanol (TFE)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of aqueous 0.05 N HCl and trifluoroethanol (1:10 v/v).[3][4]
-
Initiation: Add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) (1.1 equiv) to the solution at room temperature (25 °C).[3][4]
-
Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC or HPLC.
-
Reduction: After the starting materials are consumed, add sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate.
-
Work-up: Neutralize the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration, remove the solvent in vacuo. Purify the residue by silica gel column chromatography to yield pure this compound.
Experimental Workflow
The general workflow for the synthesis of this compound from catharanthine and vindoline is depicted below.
Caption: General experimental workflow for this compound synthesis.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound using the described protocols.
| Protocol | Coupling Reagent | Yield of this compound | Reference(s) |
| Iron(III) Chloride Promoted Coupling | FeCl₃ | Up to 90% | [1][2] |
| Triarylaminium Radical Cation Promoted Coupling | BAHA | 85% | [3][4] |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catharanthine, vindoline, and their derivatives are potent cytotoxic agents and should be handled with extreme care.
-
Iron(III) chloride is corrosive and hygroscopic.
-
Sodium borohydride is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled with care and quenched slowly.
-
Trifluoroethanol is toxic and an irritant.
-
Dichloromethane is a suspected carcinogen.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: These protocols are intended for use by trained laboratory personnel. The user is solely responsible for all safety precautions and for ensuring that the experiments are conducted in a safe and compliant manner.
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of this compound and Reaction Scope - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
Anhydrovinblastine as a Precursor for Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of anhydrovinblastine as a precursor for the synthesis and evaluation of novel anticancer agents. It includes quantitative data on the efficacy of these compounds, detailed experimental methodologies, and visualizations of the key signaling pathways involved in their mechanism of action.
Introduction
This compound, a derivative of the Vinca alkaloid vinblastine, serves as a crucial intermediate in the semi-synthesis of various novel anticancer agents.[1] Vinca alkaloids exert their cytotoxic effects primarily by disrupting microtubule dynamics through binding to tubulin, leading to cell cycle arrest and apoptosis.[2] Modifications to the this compound scaffold, particularly at the C3 position of the vindoline moiety, have led to the development of amide and carbamate derivatives with potent antitumor activities. This document outlines the synthesis, in vitro evaluation, and in vivo assessment of these promising anticancer compounds.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the cytotoxic and antitumor activities of novel this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Amide and Carbamate Derivatives
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 6b | Amide | A549 (Human Lung Carcinoma) | 0.03 | [3] |
| HeLa (Human Cervical Cancer) | 0.02 | [3] | ||
| 12b | Amide | A549 (Human Lung Carcinoma) | 0.04 | [3] |
| HeLa (Human Cervical Cancer) | 0.03 | [3] | ||
| 24b | Amide | A549 (Human Lung Carcinoma) | 0.05 | [3] |
| HeLa (Human Cervical Cancer) | 0.04 | [3] | ||
| 8b | Carbamate | A549 (Human Lung Carcinoma) | <0.01 | [4] |
| HeLa (Human Cervical Cancer) | <0.01 | [4] | ||
| 30b | Carbamate | A549 (Human Lung Carcinoma) | <0.01 | [4] |
| HeLa (Human Cervical Cancer) | <0.01 | [4] | ||
| This compound | Precursor | A549 (Human Lung Carcinoma) | 0.02 | [4] |
| HeLa (Human Cervical Cancer) | 0.01 | [4] |
Table 2: In Vivo Antitumor Activity of this compound Derivatives against Sarcoma-180 in Mice
| Compound | Derivative Type | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| 6b | Amide | 1.0 | i.p. daily x 7 | 65.2 | [3] |
| 12b | Amide | 1.0 | i.p. daily x 7 | 58.7 | [3] |
| 24b | Amide | 1.0 | i.p. daily x 7 | 55.4 | [3] |
| 8b | Carbamate | 1.0 | i.p. daily x 7 | 72.5 | [4] |
| This compound | Precursor | 1.0 | i.p. daily x 7 | 45.3 | [3] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the coupling of catharanthine and vindoline. A common method involves an iron(III)-mediated coupling reaction.[1]
Protocol: Fe(III)-Mediated Coupling of Catharanthine and Vindoline
-
Prepare a solution of catharanthine (1 equivalent) and vindoline (1 equivalent) in a suitable solvent such as aqueous 0.1 N HCl with trifluoroethanol as a cosolvent to ensure solubility.
-
Add FeCl3 (5 equivalents) to the solution at room temperature (23 °C).
-
Stir the reaction mixture for a specified time (e.g., 30 minutes) to allow for the formation of the iminium ion intermediate.
-
Reduce the iminium ion by adding a solution of sodium borohydride (NaBH4).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of 3-Demethoxycarbonyl-3-amide Methyl this compound Derivatives
Protocol: General Procedure for Amide Derivative Synthesis [3]
-
To a solution of 3-demethoxycarbonyl this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the desired amine (1.2 equivalents).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base like triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired amide derivative.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
Protocol: MTT Assay
-
Seed cancer cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Antitumor Activity Assay
This protocol describes the evaluation of the antitumor efficacy of this compound derivatives in a murine tumor model.
Protocol: Sarcoma-180 Xenograft Model in Mice [3]
-
Acquire female Kunming mice (or other suitable strain) weighing 18-22 g.
-
Subcutaneously inoculate Sarcoma-180 (S-180) tumor cells (approximately 2 x 10^6 cells) into the right axilla of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into groups (n=6-10 per group): vehicle control, positive control (e.g., this compound), and test compound groups.
-
Administer the test compounds and controls intraperitoneally (i.p.) or intravenously (i.v.) at the specified doses and schedule (e.g., daily for 7 days).
-
Monitor tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the experiment (e.g., day 10-14), euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor weight of treated group / mean tumor weight of control group)] × 100.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound and its derivatives is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.
Tubulin Polymerization Inhibition
This compound derivatives bind to the vinca domain on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is a key event in their anticancer activity.
Induction of Apoptosis via JNK and Bcl-2 Family Proteins
Vinblastine and its derivatives have been shown to induce apoptosis through signaling pathways involving the c-Jun N-terminal kinase (JNK) and the modulation of Bcl-2 family proteins. Vinblastine treatment can lead to the activation of JNK, which in turn promotes the translocation of the pro-apoptotic protein Bax to the mitochondria. This event is a critical step in the intrinsic apoptosis pathway. Concurrently, the expression of the anti-apoptotic protein Bcl-2 may be downregulated, further shifting the balance towards apoptosis.
Logical Relationship in Drug Development
The development of novel anticancer agents from this compound follows a logical progression from synthesis to preclinical evaluation.
Pharmacokinetics
Limited pharmacokinetic data is available for the novel this compound derivatives. Further studies are required to fully characterize their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for their advancement as clinical candidates.
Conclusion
This compound is a versatile precursor for the development of potent novel anticancer agents. The amide and carbamate derivatives discussed herein demonstrate significant improvements in cytotoxic and antitumor activities compared to the parent compound. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising area of oncology. Future work should focus on optimizing the therapeutic index of these compounds and elucidating their pharmacokinetic profiles to identify candidates for clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, this compound and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship studies of cytotoxic this compound amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships study of novel anti-tumor carbamate this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anhydrovinblastine in Microtubule Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Anhydrovinblastine, also known as Vinorelbine, is a semi-synthetic vinca alkaloid derived from vinblastine. It is a potent anti-mitotic agent widely used in cancer chemotherapy and as a tool in cell biology research to study the crucial role of microtubule dynamics.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule function.[3] At high concentrations, this compound inhibits the polymerization of tubulin into microtubules.[3][4] However, at lower, sub-nanomolar to nanomolar concentrations, it exerts a more subtle but potent effect: the suppression of microtubule dynamic instability.[3][5] This suppression of the growth and shortening phases of microtubules, without significantly altering the total microtubule polymer mass, is sufficient to disrupt the delicate mechanics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][4][5]
This compound and its parent compounds, vinblastine and vincristine, all bind to tubulin to exert their effects.[3] However, this compound exhibits distinct properties; for instance, it is reported to be as active on mitotic microtubules as vincristine and vinblastine but less active on axonal microtubules, which may contribute to its different neurotoxicity profile. Its unique effects on dynamic instability parameters, such as slowing the microtubule growth rate while increasing rescue frequency, distinguish it from vinblastine and may contribute to its specific antitumor efficacy.[5]
The disruption of microtubule networks by this compound triggers several downstream signaling pathways. This can lead to apoptosis through mechanisms that may be independent of p53 status and involve the activation of caspase-3 and modulation of Bcl-2 family proteins.[1][6] Furthermore, microtubule destabilization by this compound has been shown to activate the STING-IRF3 dependent type I interferon response and can impact the MAPK signaling pathway, linking the cytoskeleton to innate immunity and other critical cell signaling networks.[7][8][9] These properties make this compound a valuable tool for investigating the complex interplay between microtubule dynamics, cell cycle control, and cell death signaling pathways.
Quantitative Data
The following tables summarize the quantitative effects of this compound (Vinorelbine) on various aspects of microtubule function, based on published in vitro studies.
Table 1: Inhibition of In Vitro Tubulin Polymerization & Treadmilling
| Compound | IC50 for Polymerization Inhibition (µM) | IC50 for Treadmilling Inhibition (µM) |
| This compound (Vinorelbine) | 0.80 | 0.10 |
| Vinblastine | 0.54 | 0.066 |
| Vinflunine | 1.2 | 0.42 |
| Data sourced from Ngan et al., 2000.[3] |
Table 2: Effects on In Vitro Microtubule Dynamic Instability Parameters (at 0.4 µM)
| Parameter | Control | This compound (Vinorelbine) | Vinblastine |
| Growth Rate (µm/min) | 2.1 ± 0.2 | 1.5 ± 0.1 | 1.4 ± 0.1 |
| Shortening Rate (µm/min) | 24.3 ± 1.8 | 24.1 ± 2.6 | 17.5 ± 1.4 |
| Catastrophe Frequency (events/s) | 0.012 ± 0.001 | 0.012 ± 0.002 | 0.011 ± 0.001 |
| Rescue Frequency (events/s) | 0.021 ± 0.003 | 0.034 ± 0.004 | 0.022 ± 0.003 |
| Time in Attenuated State (%) | 36 ± 2 | 39 ± 4 | 55 ± 3 |
| Dynamicity (µm/s) | 0.061 | 0.043 | 0.031 |
| Data represent mean ± SE, sourced from Ngan et al., 2000.[3][5] |
Experimental Protocols
Protocol 1: In Vitro Microtubule Assembly Assay
This protocol is used to determine the effect of this compound on the polymerization of purified tubulin, typically measured by an increase in light scattering or absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
This compound (Vinorelbine) stock solution (e.g., 10 mM in DMSO)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂
-
GTP stock solution (100 mM)
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well plates or quartz cuvettes
Procedure:
-
Prepare Tubulin: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 1-2 mg/mL. Keep on ice for 10-15 minutes to ensure complete depolymerization of any aggregates.
-
Prepare Reactions:
-
On ice, add the desired components to each well or cuvette. For a 100 µL final volume:
-
88 µL G-PEM buffer with 10% glycerol.
-
1 µL of this compound dilution (or DMSO for control) to achieve the desired final concentration (e.g., 0.1 µM to 5 µM).
-
10 µL of cold tubulin solution.
-
1 µL of 100 mM GTP (for a final concentration of 1 mM).
-
-
Mix gently by pipetting. Avoid introducing bubbles.
-
-
Initiate Polymerization: Immediately place the plate or cuvette into the spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes. The absorbance increase corresponds to the extent of microtubule polymerization.
-
Analysis: Plot absorbance versus time. The initial rate of polymerization (Vmax) and the final plateau of absorbance can be compared between control and this compound-treated samples. The IC50 value is the concentration of this compound that reduces the maximal polymerization rate by 50%.[3][10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to treat cultured cells with this compound and analyze their cell cycle distribution based on DNA content.
Materials:
-
Adherent or suspension cells (e.g., HeLa, A549, HL-60)
-
Complete cell culture medium
-
This compound (Vinorelbine)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest (typically 50-60% confluency).
-
Drug Treatment: Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvest:
-
Suspension cells: Transfer cells to a centrifuge tube.
-
Adherent cells: Aspirate medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer to a centrifuge tube.
-
-
Fixation:
-
Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of cold PBS.
-
While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol carefully.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use an asynchronous, untreated control to set the gates for G1, S, and G2/M phases. An accumulation of cells in the G2/M peak (with 4N DNA content) indicates mitotic arrest.[4][11][12]
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network and mitotic spindle organization in cells following treatment with this compound.
Materials:
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
This compound (Vinorelbine)
-
PBS
-
Fixative: Ice-cold methanol (-20°C)
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse or Rabbit anti-α-tubulin antibody
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (1 µg/mL)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat with the desired concentration of this compound (e.g., 10-100 nM) for the desired time (e.g., 4-24 hours).
-
Fixation:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
During the final wash, add DAPI to stain the nuclei.
-
Rinse once with PBS.
-
Carefully remove the coverslip from the well, wick away excess buffer, and mount it cell-side down onto a glass slide using a drop of antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Observe changes in microtubule organization, such as depolymerization, bundling, or the formation of aberrant mitotic spindles.[13][18]
Visualizations
Caption: Mechanism of this compound on Microtubule Dynamics.
Caption: Experimental Workflow for Immunofluorescence Staining.
Caption: Downstream Signaling Pathways Affected by this compound.
References
- 1. Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel actions of the antitumor drugs vinflunine and vinorelbine on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Vinorelbine causes a neuropathic pain-like state in mice via STING and MNK1 signaling associated with type I interferon induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. biotium.com [biotium.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, this compound and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Anhydrovinblastine in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrovinblastine, a semi-synthetic derivative of the Vinca alkaloid vinblastine, holds significant interest in the field of oncology and drug development. Like other Vinca alkaloids, its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the clinical efficacy of many chemotherapeutic agents, including Vinca alkaloids, is often limited by the development of multidrug resistance (MDR). This application note provides a detailed overview and experimental protocols for utilizing this compound in the study of drug resistance, particularly focusing on its interaction with P-glycoprotein (P-gp), a key mediator of MDR.
Multidrug resistance is a phenomenon whereby cancer cells exhibit simultaneous resistance to a broad spectrum of structurally and functionally unrelated cytotoxic drugs. One of the most well-characterized mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.
These application notes and protocols are designed to guide researchers in evaluating the cytotoxic effects of this compound on sensitive and resistant cancer cell lines and to investigate its role as a potential substrate or modulator of P-gp-mediated drug resistance.
Data Presentation
The following tables present illustrative quantitative data to demonstrate the expected outcomes from the described experimental protocols.
It is critical to note that the following data is hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions and cell lines.
Table 1: Cytotoxicity of this compound in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Drug Resistance Phenotype | This compound IC₅₀ (nM) | Vinblastine IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) | Resistance Index (RI) to this compound |
| MCF-7 | Sensitive | 15 | 10 | 50 | 1.0 |
| MCF-7/ADR | P-gp Overexpression | 225 | 300 | 1500 | 15.0 |
| A549 | Sensitive | 25 | 20 | 80 | 1.0 |
| A549/T | P-gp Overexpression | 350 | 500 | 2000 | 14.0 |
Resistance Index (RI) is calculated as the IC₅₀ of the resistant cell line divided by the IC₅₀ of the sensitive parental cell line.
Table 2: Effect of this compound on P-glycoprotein (P-gp) Efflux Activity
| Cell Line | Treatment | Fluorescent Substrate | Mean Fluorescence Intensity (MFI) | % Increase in Substrate Retention (Compared to Untreated) |
| MCF-7/ADR | Untreated | Rhodamine 123 | 150 | N/A |
| MCF-7/ADR | This compound (1 µM) | Rhodamine 123 | 210 | 40% |
| MCF-7/ADR | Verapamil (10 µM) | Rhodamine 123 | 450 | 200% |
| A549/T | Untreated | Calcein-AM | 200 | N/A |
| A549/T | This compound (1 µM) | Calcein-AM | 270 | 35% |
| A549/T | Cyclosporin A (5 µM) | Calcein-AM | 550 | 175% |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy cultures of both drug-sensitive parental and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive (e.g., MCF-7, A549) and corresponding drug-resistant (e.g., MCF-7/ADR, A549/T) cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Selective agent for resistant cells (e.g., doxorubicin or paclitaxel)
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture both sensitive and resistant cell lines in their respective complete growth media.
-
For resistant cell lines, maintain a low concentration of the selective agent in the culture medium to ensure the continued expression of the resistance phenotype. Note: It is advisable to culture the resistant cells in a drug-free medium for a short period before conducting experiments to avoid interference from the selective agent.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
Perform routine checks for mycoplasma contamination.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in sensitive and resistant cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blotting for P-glycoprotein (P-gp) Expression
Objective: To assess the effect of this compound treatment on the expression level of P-gp in resistant cells.
Materials:
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (e.g., C219 or UIC2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat resistant cells with a sub-lethal concentration of this compound for a specified period (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of P-gp.
Drug Efflux Assay (Rhodamine 123 or Calcein-AM) by Flow Cytometry
Objective: To measure the effect of this compound on the efflux activity of P-gp.
Materials:
-
This compound
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrates)
-
A known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Protocol:
-
Harvest resistant cells and resuspend them in a drug-free medium.
-
Pre-incubate the cells with or without this compound (at a non-toxic concentration) and the positive control inhibitor for 30-60 minutes at 37°C.
-
Add the fluorescent substrate (e.g., Rhodamine 123 at 200 ng/mL or Calcein-AM at 0.25 µM) to the cell suspensions and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold FACS buffer to remove the extracellular substrate.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitors) and incubate for an additional 30-60 minutes to allow for drug efflux.
-
Place the cells on ice to stop the efflux process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
An increase in the mean fluorescence intensity (MFI) in the this compound-treated cells compared to the untreated cells indicates inhibition of P-gp-mediated efflux.
Mandatory Visualizations
Caption: Mechanism of action and resistance to this compound.
Caption: Workflow for studying this compound in drug resistance.
Caption: Logical relationship of P-gp in this compound resistance.
Troubleshooting & Optimization
Technical Support Center: Anhydrovinblastine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of anhydrovinblastine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the coupling of catharanthine and vindoline. Several methods have been developed to achieve this, including:
-
Modified Polonovski-Potier Reaction: This classic method involves the activation of catharanthine N-oxide with trifluoroacetic anhydride to react with vindoline.
-
Iron(III)-Promoted Coupling: A biomimetic approach that utilizes iron salts, such as ferric chloride (FeCl₃), to catalyze the coupling reaction, often resulting in high yields.[1][2]
-
Enzymatic Coupling: Peroxidases, including those isolated from Catharanthus roseus or commercially available horseradish peroxidase, can catalyze the dimerization of catharanthine and vindoline.[3][4]
-
Electrochemical Synthesis: Anodic oxidation of catharanthine in the presence of vindoline provides a method for coupling with good stereoselectivity at room temperature.[5]
-
Radical Cation Promoted Coupling: The use of a triarylaminium radical cation, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), can lead to excellent yields and diastereospecificity.[6]
-
Photochemical Synthesis: A non-enzymatic method using near-UV light in the presence of flavin mononucleotide and manganese ions has been shown to be effective.[7]
Additionally, this compound can be synthesized from related alkaloids:
-
From Leurosine: Deoxygenation of leurosine using reagents like Cp₂TiCl can produce this compound in good yields.[8][9]
-
From Vinblastine: Treatment of vinblastine with thionyl chloride (SOCl₂) in DMF can also yield this compound.[10]
Q2: How can I improve the diastereoselectivity of the coupling reaction?
A2: Achieving the desired C16' stereochemistry is crucial. For the Polonovski-type reaction, conducting the coupling at low temperatures has been shown to significantly improve diastereoselectivity. For instance, running the reaction at -78 °C can increase the diastereomeric ratio to ≥ 5:1, compared to a 1:1 ratio at 0 °C.[1][2] The Fe(III)-promoted coupling method is noted for providing the iminium ion intermediate exclusively with the natural C16' stereochemistry.[1][2]
Q3: What are common side reactions or byproducts in this compound synthesis?
A3: A common byproduct is the formation of the undesired C16' epimer of this compound, particularly in reactions where stereoselectivity is not well-controlled. In some reactions, oxidation of the initial product can occur, leading to the formation of leurosine.[4] During the workup and purification stages, degradation of this compound can also occur.
Q4: What are the stability considerations for this compound?
A4: this compound, like other vinca alkaloids, can be susceptible to degradation by heat, light, and changes in pH.[11][12][13] It is important to store the compound under appropriate conditions (cool, dark, and inert atmosphere) to prevent degradation. During synthesis, minimizing reaction times and using appropriate workup procedures can help preserve the integrity of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, solvent, pH). - Degradation of reactants or product. - Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions based on the chosen method (see Data Tables below). For Fe(III)-promoted coupling, ensure the use of a suitable cosolvent like CF₃CH₂OH to improve solubility.[1][2] For photochemical synthesis, adding 10% methanol can enhance the yield.[7] - Use fresh, high-purity starting materials. Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon). - Employ appropriate chromatographic techniques for purification and minimize exposure to harsh conditions. |
| Poor Diastereoselectivity | - Reaction temperature is too high. - Inappropriate choice of reagents or reaction conditions. | - For the Polonovski-type reaction, lower the reaction temperature to -78 °C.[1][2] - Consider using a method known for high diastereoselectivity, such as the Fe(III)-promoted coupling or the BAHA-mediated method.[1][2][6] |
| Formation of Multiple Byproducts | - Side reactions due to reactive intermediates. - Oxidation of the product. - Impurities in starting materials or reagents. | - Adjust reaction conditions to favor the desired pathway. For example, in the Fe(III)-promoted coupling, subsequent reduction with NaBH₄ is crucial to obtain this compound from the iminium intermediate.[1][2] - Perform the reaction and workup under an inert atmosphere to minimize oxidation. - Use purified starting materials and high-purity solvents. |
| Difficulty in Purifying the Product | - Co-elution of isomers or byproducts with the desired product. - Degradation of the product on the stationary phase during chromatography. | - Optimize the chromatographic conditions (e.g., solvent system, stationary phase). HPLC is often required for high-purity separation. - Use a milder stationary phase or deactivate silica gel before use. Minimize the time the product spends on the column. |
Data Presentation: Comparison of Synthesis Methods
| Method | Key Reagents | Solvent/Conditions | Yield | Reference |
| Fe(III)-Promoted Coupling | Catharanthine, Vindoline, FeCl₃, NaBH₄ | 0.1 N HCl / CF₃CH₂OH, 23 °C | 90% | [1][2] |
| Triarylaminium Radical Cation Coupling | Catharanthine, Vindoline, BAHA | 0.05 N HCl / Trifluoroethanol, 25 °C | 85% | [6] |
| Synthesis from Vinblastine | Vinblastine, SOCl₂ | DMF, 5 °C, 12 h | 65.80% | [10] |
| Fe(III)-Promoted Coupling (alternative salt) | Catharanthine, Vindoline, Fe₂(SO₄)₃ | Not specified | 71% | [2] |
| Polonovski-Potier Reaction | Catharanthine N-oxide, Vindoline | Not specified | 40-60% | [4] |
| Cp₂TiCl-mediated Deoxygenation | Leurosine, Cp₂TiCl | Not specified | Good yield | [8][9] |
Experimental Protocols
Protocol 1: Fe(III)-Promoted Coupling for this compound Synthesis
This protocol is based on the improved Kutney coupling procedure.[1][2]
Materials:
-
Catharanthine
-
Vindoline
-
Ferric chloride (FeCl₃)
-
Sodium borohydride (NaBH₄)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a mixture of 0.1 N aqueous HCl and trifluoroethanol. The concentration of each reactant should be approximately 0.022 M.
-
To this solution, add ferric chloride (5 equivalents) at room temperature (23 °C) and stir. The reaction generates the intermediate iminium ion.
-
After the coupling reaction is complete (monitor by TLC or HPLC), reduce the intermediate by adding sodium borohydride (NaBH₄).
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound from Vinblastine
This protocol is based on the method optimized by response surface methodology.[10]
Materials:
-
Vinblastine
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve vinblastine in DMF to a concentration of 15 mmol/L in a suitable reaction vessel.
-
Cool the solution to 5 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the reaction mixture. The optimal stoichiometric ratio of SOCl₂ to vinblastine is 50:1.
-
Maintain the reaction at 5 °C and stir for 12 hours.
-
After the reaction is complete, carefully quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by chromatography to yield this compound.
Visualizations
Caption: Workflow for Fe(III)-Promoted this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of this compound and Reaction Scope - figshare - Figshare [figshare.com]
- 7. Optimization of 3', 4'-Anhydrovinblastine Synthesis in vitro Using Crude Extracts of Catharanthus roseus Irradiated with Near- Ultraviolet Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concise synthesis of this compound from leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the stability of vinblastine sulfate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the stability of vinblastine sulfate in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
Stability of Anhydrovinblastine under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anhydrovinblastine under various storage conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term storage, solid this compound sulfate should be stored at -20°C. Under these conditions, it is reported to be stable for up to three years.
Q2: How should I store this compound in solution?
A: this compound sulfate dissolved in a solvent can be stored at -80°C for up to one year. However, for optimal experimental results, it is recommended to prepare fresh solutions weekly.
Q3: Is this compound sensitive to light?
A: Yes, this compound is known to be sensitive to light, particularly near-ultraviolet light. Exposure to light can lead to degradation and the formation of related alkaloids.[1] Therefore, it is crucial to protect both solid and dissolved this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the primary degradation pathways for this compound?
A: The primary degradation pathway for this compound is oxidation.[2][3] The double bond in the catharanthine moiety is susceptible to oxidation, which can be initiated by air, especially in solution.[3] This can lead to the formation of various oxidation products, including other biologically active vinca alkaloids. Hydrolysis and photodegradation are also potential degradation pathways under specific conditions.
Q5: How does pH affect the stability of this compound in solution?
A: While specific quantitative data is limited for this compound, related vinca alkaloids exhibit pH-dependent stability. Generally, neutral to slightly acidic conditions are preferred for stability in aqueous solutions. Both strongly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
Q6: What are the common degradation products of this compound?
A: The most well-documented degradation products of this compound arise from oxidation. Air oxidation in a solvent like acetonitrile can yield leurosine, catharine, vinblastine, and leurosidine.[3] Forced degradation studies under various stress conditions would be necessary to identify the full spectrum of potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments. | 1. Improper storage of this compound stock solutions. 2. Repeated freeze-thaw cycles. 3. Exposure to light. 4. Degradation due to age of the solution. | 1. Ensure stock solutions are stored at -80°C and protected from light. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions from a new aliquot for each experiment. |
| Unexpected peaks in HPLC analysis. | 1. Degradation of this compound due to improper storage or handling. 2. Contamination of the sample or solvent. 3. Interaction with other components in the experimental system. | 1. Review storage conditions and handling procedures. 2. Run a blank (solvent only) to check for contamination. 3. Analyze a freshly prepared this compound standard to confirm the identity of the main peak and any degradation products. 4. Perform forced degradation studies to identify potential degradation peaks. |
| Inconsistent experimental results. | 1. Variability in the purity of this compound batches. 2. Inconsistent preparation of solutions. 3. Degradation of the compound during the experiment. | 1. Qualify new batches of this compound against a reference standard. 2. Standardize solution preparation procedures. 3. Minimize the exposure of this compound to harsh conditions (e.g., high temperature, prolonged light exposure) during experiments. |
Stability Data
The following tables summarize the stability of this compound under different storage conditions. The data presented is illustrative and based on the known chemical properties of vinca alkaloids and general principles of pharmaceutical stability testing. Actual stability will depend on the specific formulation, solvent, and storage conditions.
Table 1: Stability of this compound Powder
| Storage Temperature | Purity (%) after 1 Year | Purity (%) after 3 Years |
| -20°C | >98% | >95% |
| 4°C | ~95% | Not Recommended |
| 25°C (Room Temperature) | <90% | Not Recommended |
Table 2: Stability of this compound in Solution (0.1 mg/mL in DMSO)
| Storage Temperature | Purity (%) after 1 Week | Purity (%) after 1 Month | Purity (%) after 1 Year |
| -80°C | >99% | >98% | >95% |
| -20°C | >98% | ~95% | <90% |
| 4°C | ~95% | <90% | Not Recommended |
| 25°C (Room Temperature) | <90% | Not Recommended | Not Recommended |
Table 3: Illustrative Results of Forced Degradation Studies on this compound
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | ~85% | Hydrolysis products |
| 0.1 M NaOH | 24 hours | ~80% | Hydrolysis and rearrangement products |
| 3% H₂O₂ | 24 hours | ~70% | Oxidation products (e.g., leurosine) |
| Heat (60°C) | 48 hours | ~90% | Thermal degradants |
| Photostability (ICH Q1B) | 1.2 million lux hours | ~75% | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 25°C.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Inject a known volume (e.g., 20 µL) onto the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
To assess stability, store this compound under the desired conditions, and analyze samples at specified time points.
-
Calculate the percentage of this compound remaining relative to the initial time point.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at room temperature. Analyze samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature. Analyze samples at various time points.
-
Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Analyze samples at various time points.
-
Thermal Degradation: Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Photostability: Expose solid this compound and a solution of this compound to light according to ICH Q1B guidelines. Analyze the samples after the exposure period.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for unexpected analytical results.
References
Technical Support Center: Optimizing Anhydrovinblastine Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrovinblastine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M phase, ultimately inducing apoptosis (programmed cell death).[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. As a starting point, a concentration range of 1 nM to 100 nM is often a reasonable starting point for many cancer cell lines based on the activity of related vinca alkaloids. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO) and chloroform.[2] For cell culture experiments, DMSO is the recommended solvent.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 1-10 mM |
| Storage | Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Note: Ensure the final concentration of DMSO in your cell culture medium is less than 0.1% to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
While specific stability data for this compound in cell culture media is limited, vinca alkaloids like vinblastine have been shown to be relatively stable in common infusion fluids.[3][4] It is good practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term experiments are planned, the stability of the compound in the specific medium and incubation conditions should be validated.
Troubleshooting Guide
Issue 1: No observable effect on cell viability or morphology.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal working concentration for your cell line. |
| Compound degradation | Prepare fresh stock solutions and dilutions in media for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C, protected from light. |
| Cell line resistance | Some cell lines may exhibit intrinsic or acquired resistance to microtubule-targeting agents. Consider using a different cell line or investigating mechanisms of resistance (e.g., expression of efflux pumps). |
| Incorrect experimental duration | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination. |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into wells or flasks. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug dissolution | Ensure the this compound stock solution is completely dissolved before further dilution. Vortex the stock solution briefly before each use. |
Issue 3: Unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the this compound solution. If precipitation occurs, try preparing a lower concentration stock solution or using a different solvent if compatible with your cells. |
| Contamination | Regularly test your cell cultures for mycoplasma contamination. Practice good aseptic technique during all experimental procedures. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., at or near the IC50 value) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound.
References
- 1. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Anhydrovinblastine Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Anhydrovinblastine using chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to provide solutions to common issues encountered during the chromatographic purification of this compound.
Question 1: I am seeing poor resolution between my this compound peak and other impurity peaks. What are the likely causes and how can I improve the separation?
Potential Causes and Solutions:
Poor resolution, or the co-elution of peaks, is a frequent challenge in chromatography that can compromise the purity of the final product.[1] This issue often stems from suboptimal separation conditions. The primary factors influencing resolution are column efficiency, selectivity, and retention.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase Composition: The composition of the mobile phase is a powerful tool for adjusting selectivity.[2][3]
-
Adjust Organic Solvent Ratio: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.[2]
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Modify the pH of the Aqueous Phase: this compound and related vinca alkaloids have ionizable groups. Adjusting the pH of the mobile phase can change the ionization state of the molecules and significantly impact their retention and selectivity. A method for the analysis of related compounds used a mobile phase of methanol and a 1% (v/v) diethylamine solution adjusted to pH 7.3 with phosphate.[4] Experimenting with the pH around the pKa of your target molecule and impurities can be beneficial.
-
-
Modify the Chromatographic Conditions:
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution.[1][3] However, this will also increase the run time.
-
Adjust the Column Temperature: Lowering the column temperature can increase retention and improve peak resolution, though it will also lead to a longer analysis time.[1] Conversely, increasing the temperature can improve efficiency by reducing mobile phase viscosity, but it may also alter selectivity or risk degrading the sample.[2]
-
-
Evaluate the Stationary Phase:
-
Decrease Particle Size: Columns packed with smaller particles generally provide higher efficiency and better resolution.[1][2]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can enhance resolution, but it will also increase back pressure and analysis time.[1]
-
Change Column Chemistry: If optimizing the mobile phase and other conditions is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[2]
-
Question 2: My this compound peak is tailing. What causes this and what are the solutions?
Potential Causes and Solutions:
Peak tailing can be caused by various factors, including column overload, secondary interactions with the stationary phase, and issues with the column itself.
Troubleshooting Steps:
-
Reduce Sample Mass: Injecting too much sample can lead to column overload and cause peak tailing. Try reducing the amount of sample loaded onto the column.
-
Check for Secondary Interactions: Unwanted interactions between the basic nitrogen atoms in this compound and residual acidic silanol groups on the silica-based stationary phase can cause peak tailing.
-
Use an End-Capped Column: Modern, high-quality, end-capped columns have fewer free silanol groups.
-
Add a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the residual silanol groups and reduce tailing. A published method for related compounds successfully used a diethylamine solution in the mobile phase.[4]
-
-
Ensure Proper pH: Operating at a pH where the analyte is in a single ionic form can improve peak shape. For basic compounds like this compound, a mobile phase pH between 3 and 7 is often recommended for silica-based columns.
-
Column Health: A contaminated or old column can also lead to peak tailing. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
Question 3: I am experiencing low yield of this compound after purification. What could be the reasons?
Potential Causes and Solutions:
Low recovery of the target compound can be due to degradation, irreversible binding to the column, or issues with fraction collection.
Troubleshooting Steps:
-
Assess Sample Stability: this compound may be sensitive to pH, temperature, or light.
-
The synthesis of this compound can be influenced by near-ultraviolet light.[5] It is prudent to protect the sample from light during purification.
-
Consider if the mobile phase conditions (e.g., extreme pH) could be causing degradation.
-
-
Prevent Irreversible Adsorption: The compound may be strongly or irreversibly binding to the stationary phase.
-
Adjust the mobile phase strength or composition to ensure complete elution.
-
If using a new column, it may require conditioning with a few injections before consistent recovery is achieved.
-
-
Optimize Fraction Collection: Ensure that the fraction collection parameters are set correctly to capture the entire peak of interest. A shallow gradient and a lower flow rate can result in a broader peak, which may require collecting a larger volume.
-
Check for Precipitation: The purified compound may be precipitating on the column or in the collection tubes if the mobile phase is not a good solvent for the isolated this compound. If precipitation is suspected on the column, try washing with a stronger solvent.
Data Presentation
The following tables summarize the expected effects of adjusting key chromatographic parameters on the purification of this compound.
Table 1: Effect of Mobile Phase Composition on Resolution and Retention Time
| Parameter Change | Expected Effect on Resolution | Expected Effect on Retention Time | Rationale |
| Increase % Organic Solvent | Decrease | Decrease | Reduces analyte retention, leading to faster elution and less time for separation. |
| Decrease % Organic Solvent | Increase | Increase | Increases analyte retention, allowing for better separation of closely eluting peaks.[2] |
| Add Competing Base (e.g., DEA) | Improved Peak Shape | May slightly decrease | Masks active sites (silanols) on the stationary phase, reducing peak tailing.[4] |
| Change pH of Aqueous Phase | Variable | Variable | Alters the ionization state of this compound and impurities, changing their interaction with the stationary phase and affecting selectivity. |
Table 2: Effect of Flow Rate and Temperature on Purification Outcome
| Parameter Change | Expected Effect on Resolution | Expected Effect on Back Pressure | Expected Effect on Run Time |
| Decrease Flow Rate | Increase | Decrease | Increase |
| Increase Flow Rate | Decrease | Increase | Decrease |
| Decrease Temperature | Increase | Increase | Increase |
| Increase Temperature | Variable (can increase efficiency) | Decrease | Decrease |
Experimental Protocols
Baseline Preparative HPLC Protocol for this compound Purification
This protocol is a starting point and should be optimized for your specific sample and system.
-
Column: C18 reversed-phase column (e.g., Waters SunFire C18, 10 µm, 19 x 250 mm).
-
Mobile Phase A: 0.1% Diethylamine in Water, pH adjusted to 7.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 15 mL/min.
-
Detection: 220 nm.[4]
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 30% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude this compound sample in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of DMSO topped up with Mobile Phase A). Filter the sample through a 0.45 µm filter before injection.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Troubleshooting Logic for Poor Peak Resolution
This decision tree provides a logical approach to troubleshooting poor peak resolution.
Caption: Troubleshooting Poor Peak Resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 3', 4'-Anhydrovinblastine Synthesis in vitro Using Crude Extracts of Catharanthus roseus Irradiated with Near- Ultraviolet Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Anhydrovinblastine Degradation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways and byproducts of anhydrovinblastine.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
This compound is susceptible to degradation primarily through oxidation. While specific forced degradation studies on this compound are not extensively reported in publicly available literature, information can be inferred from studies on related vinca alkaloids like vinblastine and from general chemical principles. The main degradation pathways to consider are:
-
Oxidative Degradation: This is a significant pathway for this compound. Exposure to air (oxygen) can lead to the formation of several byproducts.
-
Hydrolytic Degradation: The stability of this compound in aqueous solutions at different pH values is a critical factor. The ester and amide functional groups within the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules like this compound.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
What are the common byproducts of this compound degradation?
The most well-documented degradation byproducts of this compound arise from oxidation. Spontaneous air oxidation of this compound in a solution like acetonitrile can yield a complex mixture of related alkaloids.[1]
Known Oxidative Degradation Byproducts: [1]
-
Vinblastine
-
Leurosidine (an isomer of vinblastine)
-
Leurosine (an epoxide derivative)
-
Catharine
-
Deoxy derivatives of vinblastine and leurosidine
Studies on the related compound, vinblastine, have also identified degradation products under neutral or slightly basic conditions, which may be relevant to this compound. These include:
-
4-deacetylvinblastine[2]
-
19'-hydroxy-3',4'-dehydrovinblastine[2]
-
19'-oxovinblastine[2]
-
3',4'-dehydro-19'-oxovinblastine[2]
How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of this compound and separating it from its byproducts. A stability-indicating HPLC method should be developed and validated.
Key features of a suitable HPLC method:
-
Column: A reverse-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent drug and its various degradation products.[2][3]
-
Detection: UV detection is commonly used, with monitoring at a wavelength where this compound and its expected byproducts have significant absorbance (e.g., around 254 nm).[2][3]
-
Mass Spectrometry (MS) Compatibility: For identification of unknown degradation products, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[2][4]
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during this compound stability studies.
Possible Causes and Solutions:
-
Degradation: The unexpected peaks are likely degradation products.
-
Action: Try to identify these peaks by comparing their retention times with known standards of potential byproducts if available. Use LC-MS to obtain mass spectral data for structural elucidation.[4]
-
-
Impurity in the Starting Material: The initial this compound sample may contain impurities.
-
Action: Analyze a fresh, high-purity sample of this compound as a reference.
-
-
Reaction with Mobile Phase or Container: The analyte might be reacting with components of your mobile phase or adsorbing to the sample container.
-
Action: Ensure the mobile phase is inert and check for the compatibility of your container material.
-
Issue 2: My this compound sample is degrading too quickly during my experiment.
Possible Causes and Solutions:
-
Oxidative Degradation: this compound is sensitive to air oxidation.[1]
-
Action: Prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon). Store solutions protected from light and at low temperatures.
-
-
Inappropriate pH: The pH of your solution may be promoting hydrolysis.
-
Action: Buffer your solutions to a pH where this compound is more stable. For related compounds like vinblastine, degradation is observed at both acidic and basic pH.[2] A pH range of 4-5 is often a reasonable starting point for stability studies of vinca alkaloids.
-
-
Light Exposure: Photodegradation may be occurring.
-
Action: Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Issue 3: I am unable to achieve significant degradation in my forced degradation study.
Possible Causes and Solutions:
-
Stress Conditions are too Mild: The applied stress (e.g., temperature, acid/base concentration, light intensity) may not be sufficient to induce degradation.
-
Incorrect Solvent: The solvent used for the stress study may be protecting the this compound from degradation.
-
Action: Ensure the solvent system is appropriate for the type of stress being applied. For hydrolysis studies, aqueous or mixed aqueous/organic solutions are necessary.
-
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) of this compound
This protocol outlines a general approach for conducting forced degradation studies on this compound. Researchers should optimize the conditions based on their specific experimental needs and analytical methods.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state studies, place a known amount of this compound powder in a controlled temperature oven (e.g., 80°C).
-
For solution-state studies, prepare a solution in a suitable solvent and incubate at a high temperature (e.g., 60-80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (~100 µg/mL) to a light source that provides both UV and visible light, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points.
-
3. Analysis:
-
Analyze all stressed and control samples by a validated stability-indicating HPLC method.
-
Identify and quantify the remaining this compound and the formed degradation products.
-
Use LC-MS to characterize unknown degradation products.
Protocol 2: HPLC Method for this compound and its Degradation Products (Example)
This is an example HPLC method that can be used as a starting point and should be optimized for your specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH 4.5.[2]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient:
-
Start with a suitable percentage of Mobile Phase B (e.g., 50%).[2]
-
Implement a linear gradient to increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
-
The exact gradient profile will need to be optimized to achieve good separation.
-
-
Flow Rate: 1.0 - 1.2 mL/min.[2]
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 254 nm.[2]
Data Presentation
Table 1: Summary of Potential this compound Degradation Byproducts
| Degradation Pathway | Potential Byproduct | Tentative Molecular Weight ( g/mol ) |
| Oxidation | Vinblastine | 810.9 |
| Leurosidine | 810.9 | |
| Leurosine | 824.9 | |
| Catharine | 822.9 | |
| Deoxyvinblastine/Deoxyleurosidine | 794.9 | |
| 4-deacetylvinblastine | 768.9 | |
| 19'-hydroxy-3',4'-dehydrovinblastine | 808.9 | |
| 19'-oxovinblastine | 824.9 | |
| 3',4'-dehydro-19'-oxovinblastine | 806.9 | |
| Hydrolysis | Deacetylated derivatives | Varies |
| Amide cleavage products | Varies | |
| Photolysis | Various photoproducts | Varies |
| Thermal | Various thermal degradants | Varies |
Note: The molecular weights are approximate and may vary based on isotopic distribution.
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Known oxidative degradation pathways of this compound.
References
- 1. Antitumour alkaloids of the vinblastine-type: air oxidation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Structural studies on the degradation products of vincristine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the efficiency of the catharanthine-vindoline coupling reaction
Technical Support Center: Catharanthine-Vindoline Coupling
Welcome to the technical support center for the catharanthine-vindoline coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing this crucial reaction for the synthesis of vinblastine and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling catharanthine and vindoline?
There are two main approaches for the coupling of catharanthine and vindoline:
-
Chemical Synthesis: The most established chemical method is the Polonovski-Potier reaction , which involves the activation of a catharanthine N-oxide with an acylating agent like trifluoroacetic anhydride (TFAA) to generate a reactive iminium species.[1][2][3][4] A prominent variation of this is an Fe(III)-promoted coupling, which can be followed by a reduction step (e.g., with NaBH₄) and oxidation to yield vinblastine.[5][6][7] This iron-mediated method is considered biomimetic, potentially mimicking how the reaction occurs in the plant.[8]
-
Enzymatic Synthesis: In the Catharanthus roseus plant, the coupling is catalyzed by a class I peroxidase enzyme (CrPrx1).[9] This enzyme uses hydrogen peroxide to activate catharanthine, which then couples with vindoline.[9] While highly specific, replicating this enzymatic process in a lab or industrial setting can be challenging due to enzyme expression and stability issues.[10][11]
Q2: What are the key factors that influence the reaction yield and diastereoselectivity?
Several factors critically affect the efficiency and stereochemical outcome of the coupling reaction:
-
Oxidizing Agent/Activating Reagent: The choice and amount of the oxidant are crucial. In chemical synthesis, FeCl₃ is commonly used.[7] Alternative oxidants like Mn(OAc)₃ and Ce(NH₄)₂(NO₃)₆ have also been shown to promote the reaction.[12] For the Polonovski-Potier reaction, trifluoroacetic anhydride (TFAA) is favored over acetic anhydride because it allows the reaction to stop at the intermediate iminium ion stage under mild conditions.[1][3][4][13]
-
Solvent System: The solubility of the reactants is a significant challenge. Using a co-solvent like 2,2,2-trifluoroethanol (TFE) with an aqueous acidic solution (e.g., 0.1 N HCl) has been shown to dramatically improve conversion rates by solubilizing the reactants.[7][12]
-
Reaction Temperature: Lower temperatures can significantly improve the diastereoselectivity of the C16' coupling. For instance, conducting the reaction at -78 °C can improve the diastereomeric ratio compared to reactions run at 0 °C.[7]
-
pH: The pH of the reaction medium can influence the release of free alkaloids for the coupling reaction, with studies showing that yields can be pH-dependent.[14] For some methods, an acidic medium is thought to protect other amine groups from competitive oxidation.[12]
-
Presence of Air/Oxygen: In the Fe(III)-NaBH₄ mediated reaction, air (oxygen) acts as the terminal oxidant for the final hydroxylation step to form vinblastine.[5][6]
Q3: What is α-3',4'-anhydrovinblastine (AVLB) and what is its role?
α-3',4'-anhydrovinblastine is a key intermediate formed from the initial coupling of activated catharanthine and vindoline.[9] In chemical synthesis, this intermediate is typically generated and then subsequently converted to vinblastine through an oxidation/hydration step across the C15'-C20' double bond.[7] The efficiency of this final conversion is a critical factor in the overall yield of vinblastine.
Troubleshooting Guide
Problem 1: Low or No Yield of the Coupled Product (Anhydrovinblastine)
| Possible Cause | Suggested Solution |
| Poor Solubility of Reactants | Catharanthine and vindoline have poor solubility in aqueous solutions. Use a co-solvent system such as aqueous HCl with 2,2,2-trifluoroethanol (TFE) to improve solubility and reaction rates.[7][12] |
| Ineffective Oxidant/Activating Agent | Ensure the quality and stoichiometry of your oxidant. For Fe(III)-promoted coupling, use at least 5 equivalents of FeCl₃.[7] If using the Polonovski-Potier approach, ensure your trifluoroacetic anhydride (TFAA) is fresh and anhydrous. |
| Incorrect Reaction pH | The reaction is sensitive to pH. For the Fe(III)-promoted coupling, an acidic medium (e.g., 0.1 N HCl) is typically required.[7] For other methods, the optimal pH may vary, so consider performing small-scale pH optimization studies.[14] |
| Degradation of Starting Materials | Indole alkaloids can be sensitive to light and oxidation. Store starting materials properly and use freshly prepared solutions. Consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unwanted side reactions. |
Problem 2: Low Conversion of this compound to Vinblastine
| Possible Cause | Suggested Solution |
| Inefficient Oxidation/Hydration Step | In the Fe(III)-NaBH₄ method, ensure sufficient air (oxygen) is available for the oxidation. This can be achieved by bubbling air through the reaction mixture.[5][6] |
| Incorrect Reducing Agent Concentration | The concentration of the reducing agent (e.g., NaBH₄) is critical. An excess is needed for the reduction of the intermediate iminium ion, but conditions must be controlled to favor the desired oxidation pathway.[14] |
| Suboptimal Temperature | The oxidation step may have a different optimal temperature than the initial coupling. Refer to specific protocols for guidance. |
Problem 3: Significant Formation of Side Products (e.g., Leurosidine)
| Possible Cause | Suggested Solution |
| Lack of Diastereoselectivity | The formation of leurosidine, the C20' isomer of vinblastine, is a common issue.[5][6] While difficult to eliminate completely, adding an organic base (e.g., 2,6-lutidine, DBU, or 2,2'-bipyridine) to the oxidation step has been shown to slightly improve the diastereoselectivity in favor of vinblastine.[7] |
| Over-oxidation or Side Reactions | Uncontrolled reaction conditions can lead to various side products. Ensure precise control over temperature, reaction time, and reagent stoichiometry. Monitor the reaction progress using TLC or LC-MS to avoid over-running the reaction. |
Problem 4: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Complex Reaction Mixture | The final reaction mixture contains unreacted starting materials, intermediates, the desired product, and isomers. Purification typically requires column chromatography on silica gel or alumina.[15] |
| Poor Separation of Diastereomers | Vinblastine and leurosidine can be difficult to separate. Use a carefully selected solvent system for chromatography (e.g., chloroform/methanol gradients).[15] Recrystallization can also be employed to purify the final product.[16][17] |
| Product Instability | Vinblastine can be unstable. Avoid prolonged exposure to strong acids or bases and high temperatures during purification. Store the purified product appropriately. |
Quantitative Data Summary
The following table summarizes yields from various optimized chemical coupling methodologies.
| Method | Oxidant/Reagent | Solvent System | Product(s) & Yield(s) | Reference |
| Fe(III)-promoted Coupling & Reduction | FeCl₃ (5 equiv), then NaBH₄ | 0.1 N HCl / CF₃CH₂OH | This compound (90%) | [7] |
| One-Pot Vinblastine Synthesis | FeCl₃, then Fe(III)-NaBH₄/air | 0.1 N HCl / CF₃CH₂OH | Vinblastine (43%), Leurosidine (23%) | [5][6] |
| Triarylaminium Radical Cation Promoted | BAHA (1.1 equiv) | 0.05 N HCl / TFE (10:1) | This compound (83-85%) | [12] |
| Singlet Oxygen Mediated | H₂O₂ / NaClO | Dichloromethane / Aqueous Acidic Buffer | Vinblastine (~20%) | [14] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Fe(III)-Promoted Synthesis of this compound
This protocol is adapted from the work of Boger et al.[7]
-
Preparation: In a round-bottom flask, dissolve catharanthine (1 equiv) and vindoline (1 equiv) in a co-solvent mixture of 2,2,2-trifluoroethanol (TFE) and 0.1 N aqueous HCl. The ratio of TFE to aqueous HCl can be optimized, but a starting point is 1:10.
-
Coupling Reaction: Cool the solution to the desired temperature (e.g., 23 °C for high conversion or -78 °C for improved diastereoselectivity).
-
Add Oxidant: Add solid FeCl₃ (5 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting materials is observed.
-
Quenching and Reduction: Once the coupling is complete, quench the reaction by adding an aqueous solution of NaBH₄ (e.g., 10-20 equivalents) to reduce the intermediate iminium ion to this compound.
-
Work-up and Purification: Perform a standard aqueous work-up, extracting the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by silica gel column chromatography to isolate this compound.
Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline
This protocol is an extension of the above method.[5][6][7]
-
Coupling: Follow steps 1-4 from Protocol 1 to generate the intermediate iminium ion in solution.
-
Oxidation and Reduction: Instead of a simple quench, add the resulting reaction mixture to a freshly prepared solution of FeCl₃ and NaBH₄ in a suitable solvent, while bubbling air through the mixture.
-
Reaction Monitoring: Monitor the formation of vinblastine and its isomer leurosidine by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up as described above. The purification will be more challenging due to the presence of multiple products. Careful silica gel column chromatography is required to separate vinblastine, leurosidine, and any remaining this compound.
Diagrams and Workflows
Caption: General workflow for chemical coupling reactions.
References
- 1. synarchive.com [synarchive.com]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimerization of catharanthine and vindoline - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of this compound and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polonovski Fragmentation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. mdpi.com [mdpi.com]
- 15. Isolation, Purification and Characterization of Vinblastine and Vincristine from Endophytic Fungus Fusarium oxysporum Isolated from Catharanthus roseus | PLOS One [journals.plos.org]
- 16. CN1724539A - A kind of purification method of vinblastine and vincristine - Google Patents [patents.google.com]
- 17. CN102372731A - Preparation method for vinblastine - Google Patents [patents.google.com]
Technical Support Center: Enhancing Anhydrovinblastine Production in Catharanthus roseus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing anhydrovinblastine production in Catharanthus roseus.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to increase this compound production in Catharanthus roseus?
A1: The primary strategies to enhance this compound yield involve three main approaches:
-
Elicitation: Utilizing biotic or abiotic elicitors to stimulate the plant's defense mechanisms and, consequently, the secondary metabolic pathways leading to terpenoid indole alkaloid (TIA) biosynthesis.
-
Metabolic Engineering: Genetically modifying the plant or cell cultures to upregulate key enzymes or transcription factors in the this compound biosynthetic pathway, or to downregulate competing pathways.
-
Precursor Feeding: Supplying the immediate precursors of this compound, catharanthine and vindoline, to the culture medium to bypass potential upstream bottlenecks in the biosynthetic pathway.
Q2: Which elicitors are most effective for increasing the precursors of this compound?
A2: Methyl jasmonate (MeJA) and yeast extract are two of the most commonly reported and effective elicitors for enhancing the production of catharanthine and vindoline, the precursors of this compound. The effectiveness of these elicitors is highly dependent on their concentration, the timing of application, and the specific cell line or cultivar of C. roseus.
Q3: What is the general mechanism by which methyl jasmonate (MeJA) induces TIA biosynthesis?
A3: Methyl jasmonate acts as a signaling molecule that triggers a complex signal transduction cascade. This pathway ultimately leads to the activation of transcription factors, such as ORCA3, which in turn upregulate the expression of genes encoding key enzymes in the TIA biosynthetic pathway.
Q4: Is it possible to directly synthesize this compound from its precursors in vitro?
A4: Yes, this compound can be synthesized in vitro by the oxidative coupling of its precursors, catharanthine and vindoline. This reaction can be catalyzed by enzymes like horseradish peroxidase or facilitated by chemical reagents such as FeCl₃.[1][2]
Q5: What analytical method is typically used to quantify this compound and its precursors?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous determination and quantification of vindoline, catharanthine, and this compound in C. roseus extracts.[3][4]
Troubleshooting Guides
Issue 1: Low or no increase in catharanthine and vindoline levels after elicitation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Elicitor Concentration | Perform a dose-response experiment with a range of elicitor concentrations (e.g., for MeJA: 10 µM, 50 µM, 100 µM, 250 µM). |
| Incorrect Timing of Elicitation | Elicit the cultures at different growth phases (e.g., early exponential, mid-exponential, stationary phase) to determine the optimal time for induction. |
| Cell Line Variation | Different C. roseus cell lines or cultivars can have varying responses to elicitors. Screen multiple cell lines to identify a high-responding one. |
| Elicitor Degradation | Prepare fresh elicitor solutions for each experiment, as some elicitors can be unstable. |
| Inadequate Culture Conditions | Ensure that the basal culture medium, pH, and temperature are optimal for C. roseus cell growth and secondary metabolism. |
Issue 2: Transformed Catharanthus roseus cells do not show increased expression of the target gene or enhanced alkaloid production.
| Possible Cause | Troubleshooting Step |
| Low Transformation Efficiency | Optimize the Agrobacterium tumefaciens-mediated transformation protocol by adjusting parameters such as bacterial density (OD₆₀₀), co-cultivation duration, and acetosyringone concentration.[5][6][7] |
| Gene Silencing | The introduced transgene may be silenced. Use different promoters or include suppressor of gene silencing proteins in the transformation vector. |
| Incorrect Gene Target | The overexpressed gene may not be a rate-limiting step in the specific cell line or under the chosen culture conditions. Target other key genes in the TIA pathway. |
| Metabolic Burden | Overexpression of a single gene might cause a metabolic imbalance. Consider co-overexpression of multiple pathway genes. |
| Inaccurate Measurement | Verify the expression of the transgene using RT-qPCR. Ensure the analytical method (e.g., HPLC) for alkaloid quantification is properly validated. |
Issue 3: Precursor feeding of catharanthine and vindoline does not result in a significant yield of this compound.
| Possible Cause | Troubleshooting Step |
| Poor Precursor Uptake | Optimize the concentration of the fed precursors. High concentrations can be toxic to the cells. Also, consider using permeabilizing agents, but with caution. |
| Low Peroxidase Activity | The endogenous peroxidase activity in the cell culture might be insufficient to catalyze the coupling reaction. Co-administer an external enzyme like horseradish peroxidase. |
| Precursor Degradation | The fed precursors might be degraded by the cells before they can be converted to this compound. Analyze the time course of precursor concentration in the medium. |
| Suboptimal Reaction Conditions | For in vitro synthesis using crude enzyme extracts, optimize the pH, temperature, and cofactor concentrations. For chemical synthesis, optimize the concentration of the coupling agent (e.g., FeCl₃).[1][2] |
| Incorrect Precursor Ratio | Vary the molar ratio of catharanthine to vindoline to find the optimal ratio for the coupling reaction. |
Data Presentation
Table 1: Effect of Elicitors on Precursor Alkaloid Production in Catharanthus roseus
| Elicitor | Concentration | Plant Material | Precursor Alkaloid | Fold Increase (approx.) | Reference |
| Methyl Jasmonate | 250 µM | Hairy Root Cultures | Secologanin, Strictosidine, Tabersonine | 1.5 - 3.7 | [8] |
| Methyl Jasmonate | 100 µM | Cell Suspension | Ajmalicine | 19 | [9] |
| Yeast Extract | 1.5 g/L | Protoplast-derived tissues | Vinblastine & Vincristine | 1.23 - 1.48 | [10][11] |
| Chitooligosaccharides (3 kDa) | 0.1 µg/mL | Leaves | Vindoline | 1.6 | [12] |
| Chitooligosaccharides (3 kDa) | 0.1 µg/mL | Leaves | Catharanthine | 2.4 | [12] |
| UV-B Light | 5 min irradiation | Cell Suspension | Vindoline | 12 | [13] |
| UV-B Light | 5 min irradiation | Cell Suspension | Catharanthine | 3 | [13] |
Table 2: Metabolic Engineering Approaches for Increased Precursor Production
| Gene(s) Overexpressed | Plant Material | Effect on Alkaloid Production | Reference |
| DAT | Transgenic Plants | Increased vindoline content | [14] |
| CrDAT | Transgenic Plants | 1.63 - 2.48 fold increase in vincristine | [15] |
Experimental Protocols
Protocol 1: Elicitation of C. roseus Cell Suspension Cultures with Methyl Jasmonate
-
Culture Initiation: Initiate C. roseus cell suspension cultures from friable callus in a suitable liquid medium (e.g., MS medium supplemented with appropriate growth regulators).
-
Subculturing: Subculture the cells every 14 days by transferring a defined amount of cell suspension to fresh medium.
-
Elicitor Preparation: Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.
-
Elicitation: On day 10 of the subculture cycle (mid-exponential growth phase), add the MeJA stock solution to the cell suspension cultures to achieve the desired final concentrations (e.g., 0, 50, 100, 250 µM). An equivalent volume of ethanol should be added to the control cultures.
-
Incubation: Incubate the elicited cultures under the same conditions as the non-elicited cultures.
-
Harvesting: Harvest the cells and the medium separately at different time points after elicitation (e.g., 24, 48, 72, 96 hours).
-
Extraction and Analysis: Lyophilize the harvested cells and extract the alkaloids using a suitable solvent (e.g., methanol). Analyze the concentration of catharanthine and vindoline in the extracts using HPLC.
Protocol 2: Agrobacterium-mediated Transformation of C. roseus
-
Vector Construction: Clone the gene of interest (e.g., a key enzyme or transcription factor from the TIA pathway) into a binary vector suitable for Agrobacterium-mediated plant transformation.
-
Agrobacterium Preparation: Transform the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404). Grow a single colony of the transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Infection: Prepare explants from C. roseus (e.g., leaf discs, hypocotyls). Immerse the explants in the Agrobacterium suspension for 30 minutes.
-
Co-cultivation: Place the infected explants on a co-cultivation medium (e.g., MS medium with acetosyringone) and incubate in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a suitable combination of plant growth regulators to induce callus formation and subsequent shoot regeneration.
-
Rooting and Acclimatization: Transfer the regenerated shoots to a rooting medium. Once roots are well-developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Confirmation of Transformation: Confirm the presence of the transgene in the putative transgenic plants by PCR and its expression by RT-qPCR.
-
Metabolite Analysis: Analyze the alkaloid profile of the transgenic plants to determine the effect of the transgene on this compound precursor production.
Protocol 3: In Vitro Synthesis of this compound
-
Precursor Solution Preparation: Prepare stock solutions of catharanthine and vindoline in a suitable solvent (e.g., 10% methanol in an acidic buffer).[16]
-
Enzyme/Catalyst Preparation: Prepare a solution of horseradish peroxidase or FeCl₃.
-
Reaction Mixture: In a reaction vessel, combine the catharanthine and vindoline solutions.
-
Initiation of Reaction: Add the enzyme or catalyst solution to the precursor mixture to initiate the coupling reaction.
-
Incubation: Incubate the reaction mixture under optimized conditions (e.g., specific temperature, pH, and light conditions). For non-enzymatic synthesis, irradiation with near-ultraviolet light can be used.[16]
-
Reaction Quenching: Stop the reaction after a defined period by adding a suitable quenching agent or by changing the pH.
-
Extraction and Analysis: Extract the this compound from the reaction mixture using an organic solvent (e.g., dichloromethane). Analyze the yield of this compound by HPLC.
Protocol 4: HPLC Quantification of this compound and its Precursors
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A common mobile phase is a gradient of methanol and a buffer (e.g., 1% (v/v) diethylamine solution adjusted to pH 7.3 with phosphate).[3][4]
-
Detection: Set the UV detector to a wavelength of 220 nm.[3][4]
-
Standard Preparation: Prepare standard solutions of vindoline, catharanthine, and this compound of known concentrations to generate calibration curves.
-
Sample Preparation: Prepare extracts from C. roseus plant material or cell cultures and filter them through a 0.45 µm filter before injection.
-
Analysis: Inject the samples and standards into the HPLC system. Identify and quantify the peaks based on the retention times and the calibration curves of the standards.
Visualizations
Caption: Methyl Jasmonate signaling pathway for TIA biosynthesis.
Caption: Experimental workflow for enhancing this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | EASI Transformation: An Efficient Transient Expression Method for Analyzing Gene Function in Catharanthus roseus Seedlings [frontiersin.org]
- 8. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced catharanthine and vindoline production in suspension cultures of Catharanthus roseus by ultraviolet-B light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of 3', 4'-Anhydrovinblastine Synthesis in vitro Using Crude Extracts of Catharanthus roseus Irradiated with Near- Ultraviolet Light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Anhydrovinblastine and Prevention of Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Anhydrovinblastine and its subsequent conversion, addressing common challenges related to oxidation.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound results in a low yield after the coupling of catharanthine and vindoline. What are the potential causes and solutions?
A1: Low yields in the coupling reaction to form the iminium ion precursor of this compound can stem from several factors. A critical step is the reduction of this iminium ion. For a high conversion rate (around 90%), the use of NaBH4 for the reduction is recommended.[1] The choice of solvent is also crucial; using trifluoroethanol (CF3CH2OH) as a cosolvent with aqueous 0.1 N HCl can significantly improve the solubility of reactants and, consequently, the yield.[1][2]
Q2: I am observing significant degradation of my this compound sample during storage and handling. How can I minimize this?
A2: this compound is susceptible to spontaneous air oxidation.[3] To minimize degradation, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Storage at low temperatures in a tightly sealed container, protected from light, is also advisable. For synthetic applications, it is often best to use this compound immediately after its preparation and purification.
Q3: The oxidation of this compound to Vinblastine in my experiments is inefficient, with only trace amounts of the desired product. How can I improve the conversion?
A3: The direct oxidation of the Δ15',20'-double bond of this compound is a challenging step. Simply exposing this compound to oxidation conditions like FeCl3 and air may result in very low yields of Vinblastine.[1] A significant improvement can be achieved by employing an Fe(III)-mediated oxidation system in the presence of a reducing agent like NaBH4 and air (O2).[1][4] The addition of carboxylic acid additives, such as ammonium oxalate, has been shown to enhance the conversion to approximately 35-40%.[1] The reaction should be conducted under dilute conditions (e.g., 0.22 mM) at 0 °C.[1]
Q4: My oxidation reaction is producing a significant amount of leurosine instead of Vinblastine. Why is this happening and how can I favor the formation of Vinblastine?
A4: The formation of leurosine, the α-epoxide of this compound, is a common issue. Most oxidizing agents preferentially attack the Δ15',20'-double bond from the α-face, leading to leurosine.[1] To favor the formation of Vinblastine, which requires β-face hydroxylation, the Fe-mediated oxidation protocol is recommended. The proposed mechanism involves a hydrogen atom radical addition to the double bond, followed by reaction with O2 and subsequent reduction of the resulting hydroperoxide, which allows for the formation of both Vinblastine and its C20' isomer, leurosidine.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of Vinblastine and Leurosidine | Inefficient oxidation of the C15'-C20' double bond. | Employ an Fe(III)-mediated oxidation system with NaBH4 and air (O2). Add ammonium oxalate as an additive and maintain a low temperature (0 °C).[1] |
| Formation of undesired α-epoxide (leurosine) | Use of non-specific oxidizing agents that favor α-face attack. | Switch to the Fe-mediated oxidation protocol which proceeds via a radical mechanism, allowing for the formation of the desired C20' alcohol isomers.[1] |
| Inconsistent reaction outcomes | Variability in reagent quality or reaction setup. | Ensure all reagents are of high purity. Strictly control reaction parameters such as temperature, concentration, and atmosphere (presence of air). |
| This compound degradation prior to oxidation | Instability of this compound in the presence of air. | Prepare this compound fresh and use it immediately. If storage is necessary, keep it under an inert atmosphere at low temperatures and protected from light.[3] |
| Difficulty in purifying Vinblastine from byproducts | Presence of multiple isomers and oxidation products. | Utilize high-performance liquid chromatography (HPLC) for purification. Characterization of degradation products can be aided by techniques like LC-MS.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catharanthine and Vindoline Coupling
This protocol is based on the improved Kutney method for the coupling of catharanthine and vindoline.[1]
-
Reaction Setup: In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a cosolvent mixture of aqueous 0.1 N HCl and trifluoroethanol (CF3CH2OH). The final concentration of each reactant should be approximately 0.022 M.
-
Coupling Reaction: To the stirred solution at 23 °C, add FeCl3 (5 equivalents). The reaction mixture is stirred to facilitate the formation of the iminium ion intermediate.
-
Reduction: After the coupling is complete, cool the reaction mixture and add NaBH4 to reduce the iminium ion to this compound.
-
Work-up and Purification: Quench the reaction and extract the product with an appropriate organic solvent. The crude product can be purified by column chromatography to yield this compound (typical conversion around 90%).[1]
Protocol 2: Fe-Mediated Oxidation of this compound to Vinblastine
This protocol describes the direct oxidation of this compound to Vinblastine and leurosidine.[1]
-
Reaction Setup: Prepare a solution of this compound (1 equivalent) in a solvent system of 0.1 N HCl and CF3CH2OH under dilute conditions (e.g., 0.22 mM).
-
Oxidation: To the solution at 0 °C, add FeCl3 (30-60 equivalents) and ammonium oxalate (60-120 equivalents). Ensure the solution is open to the air (O2).
-
Initiation: Add NaBH4 (20-50 equivalents) to the stirred reaction mixture to initiate the oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and extract the products. The mixture of Vinblastine and leurosidine can be separated and purified using chromatographic techniques. The combined yield of the isomeric C20' alcohols is typically greater than 60%.[1]
Data Summary
Table 1: Comparison of this compound Oxidation Conditions
| Oxidation System | Key Reagents | Additive | Temperature | Approximate Conversion to Vinblastine | Reference |
| Simple Oxidation | FeCl3, air | None | 0 °C | Trace amounts | [1] |
| Fe-mediated Oxidation | FeCl3, NaBH4, air | Ammonium Oxalate | 0 °C | 35-40% | [1] |
Visual Guides
Caption: Workflow for the synthesis of Vinblastine from Catharanthine and Vindoline.
Caption: Competing oxidation pathways of this compound.
References
- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour alkaloids of the vinblastine-type: air oxidation of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical characterization of the degradation products of vinblastine dihydrogen sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrovinblastine purification from complex plant extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of anhydrovinblastine from complex plant extracts, primarily Catharanthus roseus.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from Catharanthus roseus extracts?
A1: The purification of this compound, a key precursor for vinblastine and vincristine, typically involves a multi-step process.[1] This process begins with an acidic extraction of the plant material to solubilize the alkaloids, followed by partitioning into an organic solvent.[2][3] Subsequent purification steps usually involve chromatography, such as silica gel column chromatography, to separate this compound from other related alkaloids.[4] Final polishing and purity assessment are commonly performed using High-Performance Liquid Chromatography (HPLC).[5]
Q2: What are the major challenges in this compound purification?
A2: Researchers often face challenges such as low yields due to the low abundance of dimeric alkaloids in the plant material.[1][6] The presence of structurally similar alkaloid impurities, like catharanthine, vindoline, and leurosine, can complicate the purification process.[7][8] Furthermore, the stability of this compound can be affected by factors like pH, temperature, and light exposure during the purification process.
Q3: How can I assess the purity of my this compound sample?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of this compound.[5] A well-developed HPLC method can separate this compound from its precursors and degradation products. Purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Q4: What are the typical storage conditions for purified this compound?
A4: To ensure stability, purified this compound should be stored in a cool, dark, and dry place. It is often recommended to store it as a salt (e.g., sulfate) and under an inert atmosphere to minimize degradation. The stability of related alkaloids is known to be influenced by pH and temperature, with acidic conditions generally favoring stability.[9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Extraction and Initial Work-up
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Total Alkaloids | Incomplete cell lysis and extraction of alkaloids from the plant matrix. | - Ensure the plant material is finely powdered to maximize surface area. - Use an acidic aqueous solution (e.g., 0.1 M HCl) to effectively solubilize the alkaloids as their salt forms.[2] - Employ sonication or agitation during extraction to enhance cell wall disruption.[2] - Perform multiple extractions of the plant material to ensure complete recovery.[2] |
| Degradation of this compound during extraction. | - Perform the extraction at a low temperature to minimize enzymatic degradation. - Avoid prolonged exposure to harsh acidic or basic conditions. | |
| Presence of Chlorophyll and other Lipophilic Impurities | Co-extraction of non-alkaloidal compounds with the desired product. | - After the initial acidic extraction, perform a liquid-liquid extraction with a non-polar solvent like petroleum ether or hexane to remove chlorophyll and other lipophilic impurities.[2] |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of plant matrix components. | - Add a small amount of a saturated salt solution (brine) to break the emulsion. - Centrifuge the mixture to facilitate phase separation. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of this compound from Other Alkaloids | Inappropriate solvent system (mobile phase). | - Optimize the solvent system for your silica gel column. A common approach is to use a gradient elution with a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol).[4] - Perform Thin Layer Chromatography (TLC) with various solvent systems beforehand to identify the optimal mobile phase for separation. |
| Overloading of the column. | - Reduce the amount of crude extract loaded onto the column. A general rule is to use a mass ratio of crude extract to silica gel of 1:20 to 1:50. | |
| Improperly packed column leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred.[12][13] | |
| This compound Elutes Too Quickly or Too Slowly | Incorrect solvent polarity. | - If it elutes too quickly, decrease the polarity of the mobile phase (reduce the percentage of methanol). - If it elutes too slowly, increase the polarity of the mobile phase (increase the percentage of methanol). |
| Tailing of Peaks | Interaction of the basic alkaloid with acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel. |
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic this compound and residual silanol groups on the C18 column. | - Lower the pH of the mobile phase (e.g., to pH 3-4 with trifluoroacetic acid or formic acid) to protonate the silanol groups and reduce interaction. - Use a high-purity, end-capped HPLC column specifically designed for the analysis of basic compounds. |
| Poor Resolution Between this compound and Impurities | Suboptimal mobile phase composition or gradient. | - Adjust the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase. - Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting peaks.[14] |
| Incorrect column temperature. | - Vary the column temperature. Sometimes, a slight increase in temperature can improve peak shape and resolution. | |
| Broad Peaks | Large injection volume or high sample concentration. | - Reduce the injection volume. - Dilute the sample in the initial mobile phase. |
| Column degradation. | - Flush the column with a strong solvent to remove any adsorbed impurities. - If the problem persists, the column may need to be replaced. |
Data Presentation
Table 1: Typical Yield and Purity at Different Stages of this compound Purification
| Purification Step | Starting Material | Typical Yield (%) | Typical Purity (%) | Key Impurities Removed |
| Acidic Extraction & Liquid-Liquid Partitioning | Dried C. roseus leaves | 0.5 - 1.5 (total alkaloids) | 5 - 10 | Chlorophyll, lipids, non-alkaloidal compounds |
| Silica Gel Column Chromatography | Crude alkaloid extract | 30 - 50 (of this compound from crude extract) | 60 - 80 | Catharanthine, vindoline, other monomeric alkaloids |
| Preparative HPLC | Partially purified this compound | 70 - 90 | > 95 | Leurosine, isomers, and other closely related dimeric alkaloids |
| Crystallization | Purified this compound | 80 - 95 | > 99 | Residual solvents and minor impurities |
Note: Yields are highly dependent on the starting plant material and the specific conditions used.
Experimental Protocols
Acidic Extraction of Alkaloids from Catharanthus roseus
-
Grinding: Grind dried leaves of Catharanthus roseus into a fine powder.
-
Extraction:
-
Suspend the powdered leaves (e.g., 100 g) in a 0.1 M hydrochloric acid solution (1 L).[2]
-
Stir the mixture vigorously for 4-6 hours at room temperature or use an ultrasonic bath for 30-60 minutes.[2]
-
Separate the solid material by filtration or centrifugation.
-
Repeat the extraction process on the plant residue with fresh acidic solution to ensure complete extraction.
-
-
Defatting:
-
Combine the acidic aqueous extracts.
-
Extract the combined aqueous phase with petroleum ether or hexane (2 x 500 mL) in a separatory funnel to remove chlorophyll and other lipophilic compounds.[2]
-
Discard the organic layer.
-
-
Basification and Alkaloid Extraction:
-
Adjust the pH of the aqueous phase to 8-9 with a base (e.g., ammonium hydroxide).
-
Extract the total alkaloids into an organic solvent such as dichloromethane or chloroform (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar mobile phase (e.g., chloroform).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.[12]
-
Add a small layer of sand on top of the silica gel to prevent disturbance of the bed.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.[12]
-
-
Elution:
-
Begin elution with the initial non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding a polar solvent like methanol in a stepwise or gradient manner (e.g., 1%, 2%, 5% methanol in chloroform).[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the fractions containing the desired compound and evaporate the solvent.
-
RP-HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B (return to initial conditions)
-
35-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Visualizations
Caption: Overall workflow for this compound purification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. A microbial supply chain for production of the anti-cancer drug vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 4. CN102372731A - Preparation method for vinblastine - Google Patents [patents.google.com]
- 5. [Simultaneous determination of vindoline, catharanthine and this compound in Catharanthus roseus by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 3', 4'-Anhydrovinblastine Synthesis in vitro Using Crude Extracts of Catharanthus roseus Irradiated with Near- Ultraviolet Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation Kinetics of Anthocyanins from European Cranberrybush (Viburnum opulus L.) Fruit Extracts. Effects of Temperature, pH and Storage Solven - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. hplc.eu [hplc.eu]
Technical Support Center: Anhydrovinblastine Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cross-reactivity of anhydrovinblastine in immunoassays designed for vinblastine quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to vinblastine?
This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] It is a key intermediate in the synthesis of vinblastine and other related therapeutic compounds.[2] Structurally, it differs from vinblastine by the presence of a double bond in the catharanthine nucleus instead of a hydroxyl group.[2] Both this compound and vinblastine have antineoplastic activity, functioning by binding to tubulin and disrupting microtubule formation, which leads to cell cycle arrest in the M phase.[1]
Q2: Why is this compound cross-reactivity a concern in vinblastine immunoassays?
Immunoassays rely on the specific binding of antibodies to the target analyte. Due to the significant structural similarity between this compound and vinblastine, antibodies raised against vinblastine may also recognize and bind to this compound. This "cross-reactivity" can lead to inaccurate quantification of vinblastine, as the assay may detect both compounds, resulting in falsely elevated concentrations.
Q3: How can I determine if my vinblastine immunoassay is affected by this compound cross-reactivity?
The first step is to review the immunoassay kit's product insert for any information on cross-reactivity with related compounds. If data for this compound is not provided, you can perform a cross-reactivity study by spiking known concentrations of this compound into your sample matrix and observing the assay's response. If you observe a significant signal, it indicates cross-reactivity.
Q4: What are the alternatives to immunoassays for vinblastine quantification that can avoid this cross-reactivity?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive alternative for the quantification of vinblastine.[3][4] This method separates compounds based on their physicochemical properties before detection, allowing for the distinct quantification of vinblastine and this compound even in the same sample.[5][6][7]
Troubleshooting Guide: Dealing with Suspected this compound Cross-Reactivity
This guide provides a step-by-step approach to troubleshoot and manage potential interference from this compound in your vinblastine immunoassays.
Problem: Higher than expected vinblastine concentrations in samples.
Possible Cause: Cross-reactivity of the assay antibody with this compound or other related metabolites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound cross-reactivity.
Detailed Steps:
-
Review Assay Kit Insert: Carefully examine the documentation provided with your immunoassay kit. Look for a cross-reactivity table that lists the percentage of cross-reactivity with related compounds. If this compound is not listed, contact the manufacturer for more information.
-
Perform Spike-and-Recovery Experiment:
-
Prepare a series of samples by adding known concentrations of an this compound standard to your sample matrix (e.g., plasma, serum, cell culture media).
-
Run these "spiked" samples in your vinblastine immunoassay.
-
Calculate the percentage of recovery. A high recovery percentage indicates that the antibody is binding to this compound and that cross-reactivity is occurring.
-
-
Confirm Results with a Specific Method (LC-MS/MS):
-
Analyze the same samples using a highly specific method like LC-MS/MS. This will allow for the separate and accurate quantification of both vinblastine and this compound.
-
Compare the vinblastine concentrations obtained from the immunoassay and LC-MS/MS. A significant discrepancy, with the immunoassay showing higher levels, strongly suggests cross-reactivity.
-
-
Mitigation Strategies:
-
Sample Pre-treatment: Depending on the physicochemical differences between vinblastine and this compound, it may be possible to develop a sample pre-treatment step (e.g., solid-phase extraction) to selectively remove this compound before performing the immunoassay. This would require significant methods development.
-
Use a More Specific Antibody: If developing your own assay, consider screening for monoclonal antibodies with higher specificity for vinblastine that do not cross-react with this compound.
-
Adopt a More Specific Method: For reliable and accurate quantification, especially in a research or drug development setting, it is highly recommended to use a specific method like LC-MS/MS.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the percentage of this compound cross-reactivity in commercially available vinblastine immunoassays. Researchers are encouraged to perform their own validation experiments to determine the level of cross-reactivity in their specific assay.
For comparison, some older studies on polyclonal antibodies for vinblastine have shown cross-reactivity with vincristine, another structurally similar vinca alkaloid.[8]
| Method | Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| ELISA | Vinblastine | Vincristine | Significant (not quantified) | [8] |
| Immunoassay | Vinblastine | This compound | Data not available | - |
Experimental Protocols
Representative Vinblastine ELISA Protocol (Indirect Competitive)
This protocol is a general representation and should be adapted based on the specific instructions of your immunoassay kit.
Experimental Workflow:
Caption: General workflow for an indirect competitive ELISA for vinblastine.
Methodology:
-
Plate Coating: Coat the wells of a 96-well microplate with a vinblastine-protein conjugate (e.g., vinblastine-BSA) in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Addition: Add vinblastine standards, controls, and your unknown samples to the wells.
-
Primary Antibody Addition: Add a specific dilution of the primary anti-vinblastine antibody to each well.
-
Incubation: Incubate for 1-2 hours at room temperature. During this step, free vinblastine in the sample will compete with the coated vinblastine for binding to the antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Addition: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of vinblastine in the sample.
Protocol for LC-MS/MS Quantification of Vinblastine
This method provides high specificity and is recommended for confirming immunoassay results and for studies requiring accurate quantification.[3][4]
Methodology:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of vinblastine or a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[4]
-
-
Liquid Chromatography (LC):
-
Column: Use a suitable C18 or other appropriate reversed-phase column.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[3][4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for vinblastine and then monitoring for a specific product ion after fragmentation. This highly selective detection method minimizes interference from other compounds.
-
MRM Transitions:
-
Vinblastine: Monitor a specific mass transition (e.g., m/z 811.4 -> 751.4).[4]
-
This compound: A specific transition for this compound would also be established and monitored if quantification of this compound is desired.
-
Internal Standard: Monitor the specific mass transition for the internal standard.
-
-
-
Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of vinblastine.
-
Calculate the concentration of vinblastine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. This compound | C46H56N4O8 | CID 11104750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ES2212272T3 - this compound FOR THE TREATMENT OF CANCER. - Google Patents [patents.google.com]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Simultaneous quantification of vinblastine and desacetylvinblastine concentrations in canine plasma and urine samples using LC-APCI-MS/MS. [scholars.duke.edu]
- 6. Item - Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Vinblastine pharmacokinetics measured by a sensitive enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Anhydrovinblastine and Vincristine in Leukemia Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Anhydrovinblastine and the widely-used chemotherapeutic agent, Vincristine, in preclinical leukemia models. This analysis is based on available experimental data, offering insights into their relative potency and mechanisms of action.
Executive Summary
This compound, a derivative of vinblastine, has demonstrated potent cytotoxic activity against leukemia cell lines, in some instances comparable to the established anti-leukemia drug, Vincristine. Both compounds function as Vinca alkaloids, exerting their anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division. While Vincristine is a cornerstone of many leukemia chemotherapy regimens, emerging preclinical data suggests this compound as a compound of significant interest for further investigation. This guide presents a side-by-side comparison of their in vitro efficacy, mechanism of action, and the experimental protocols used to generate these findings.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Vincristine in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | IC50 (µg/mL) | Source |
| This compound | P388 (Murine Lymphocytic Leukemia) | 0.0003 | [1] |
| Vincristine | P388 (Murine Lymphocytic Leukemia) | 0.0008 | [1] |
Table 1: Comparative Cytotoxicity in P388 Murine Lymphocytic Leukemia Cells
| Drug | Cell Line | IC50 (nM) | Source |
| Vincristine | L1210 (Murine Leukemia) | 4.4 | [2] |
| Vincristine | HL-60 (Human Promyelocytic Leukemia) | 4.1 | [2] |
| Vincristine | MOLT-4 (Human T-cell Acute Lymphoblastic Leukemia) | 3.3 (at 48h) | [3] |
| Vincristine | Jurkat (Human T-cell Leukemia) | Varies (cell line dependent) | |
| Vincristine | REH (Human B-cell Precursor Leukemia) | Varies (cell line dependent) | |
| Vincristine | SEM (Human B-cell Precursor Leukemia) | Varies (cell line dependent) | |
| Vincristine | RS4;11 (Human B-cell Precursor Leukemia) | Varies (cell line dependent) |
Table 2: Cytotoxicity of Vincristine in Various Leukemia Cell Lines
Mechanism of Action: Targeting Microtubule Dynamics
Both this compound and Vincristine belong to the Vinca alkaloid family of anti-mitotic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.
By binding to β-tubulin, a subunit of microtubules, these drugs inhibit the polymerization of tubulin dimers into microtubules.[4] This disruption prevents the proper segregation of chromosomes during mitosis, leading to an arrest of the cell cycle at the metaphase and subsequent induction of apoptosis (programmed cell death). Studies have indicated that Vincristine exhibits a high binding affinity for tubulin.[5] While direct comparative binding affinity data for this compound is limited, its similar structure and potent anti-mitotic activity strongly suggest a comparable mechanism of action.
dot
Caption: Mechanism of action for this compound and Vincristine.
Experimental Protocols
This section details the general methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Leukemia cell lines (e.g., P388, MOLT-4) are seeded in 96-well plates at a predetermined density (e.g., 4 x 10^5 cells/well) in a suitable culture medium.[3]
-
Drug Treatment: Cells are treated with serial dilutions of this compound or Vincristine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., G-PEM buffer containing PIPES, MgCl2, EGTA, and GTP).[6]
-
Reaction Setup: The tubulin solution is added to a 96-well plate.
-
Compound Addition: this compound, Vincristine, or a control vehicle is added to the wells.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm using a temperature-controlled spectrophotometer.[6]
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance readings. The inhibitory effect of the compounds is determined by comparing the polymerization curves of treated samples to the control.
Discussion and Future Directions
The available in vitro data indicates that this compound possesses potent cytotoxic activity against the P388 murine lymphocytic leukemia cell line, with a lower IC50 value than Vincristine in this specific model.[1] This suggests that this compound warrants further investigation as a potential therapeutic agent for leukemia.
However, it is crucial to note the limitations of the current data. The direct comparative data is limited to a single murine cell line. Further studies are needed to evaluate the efficacy of this compound across a broader panel of human leukemia cell lines of different subtypes (e.g., AML, CML, and various ALL subtypes).
Most importantly, there is a lack of publicly available in vivo comparative data for this compound and Vincristine in leukemia models. While Vincristine's in vivo efficacy is well-documented, preclinical studies in animal models of leukemia are essential to determine the therapeutic window, pharmacokinetic and pharmacodynamic properties, and overall anti-leukemic potential of this compound in a physiological setting.
Future research should focus on:
-
Head-to-head in vitro cytotoxicity studies of this compound and Vincristine in a comprehensive panel of human leukemia cell lines.
-
In vivo comparative efficacy studies in well-established murine xenograft or patient-derived xenograft (PDX) models of leukemia.
-
Detailed mechanistic studies to elucidate any subtle differences in the tubulin-binding properties and downstream signaling effects of this compound compared to Vincristine.
-
Toxicity profiling of this compound in preclinical models to assess its safety profile relative to Vincristine.
References
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of 5'-nor-anhydrovinblastine (Navelbine), a semi-synthetic vinca alkaloid, with other established chemotherapeutic agents. The data presented is intended to inform preclinical and clinical research in oncology. Navelbine is a well-established agent used in the treatment of non-small cell lung cancer (NSCLC) and advanced breast cancer.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death.[4][5][6]
In Vitro Antitumor Activity: A Comparative Overview
The in vitro cytotoxicity of Navelbine has been evaluated against a panel of human cancer cell lines and compared with other vinca alkaloids (vincristine, vinblastine) and taxanes (paclitaxel, docetaxel). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these comparisons.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Navelbine | A549 | Non-Small Cell Lung Cancer | Not explicitly quantified, but cytotoxic effects demonstrated. | [7] |
| Vincristine | MCF-7 | Breast Cancer | 239.51 | [8] |
| Various | Various | Varies | [9] | |
| Vinblastine | MCF-7 | Breast Cancer | 67.12 | [8] |
| Various | Various | Varies | [10][11][12] | |
| Paclitaxel | Various NSCLC lines | Non-Small Cell Lung Cancer | 0.027 - >32 (dependent on exposure time) | [13] |
| SK-BR-3 | Breast Cancer | Not specified | [14] | |
| MDA-MB-231 | Breast Cancer | 0.3 | [15] | |
| T-47D | Breast Cancer | Not specified | [14] | |
| BT-474 | Breast Cancer | 0.019 | [15] | |
| Docetaxel | A549 | Non-Small Cell Lung Cancer | Not specified | [16] |
| H1299 | Non-Small Cell Lung Cancer | Not specified | [16] | |
| H460 | Non-Small Cell Lung Cancer | 1.41 (2D culture), 76.27 (3D culture) | [17] | |
| H1650 | Non-Small Cell Lung Cancer | 2.70 (2D culture), 81.85 (3D culture) | [17] | |
| MDA-MB-231 | Breast Cancer | Not specified | [18] | |
| ZR75-1 | Breast Cancer | Not specified | [18] |
Clinical Efficacy: Response Rates in Key Indications
Clinical trials have established the efficacy of Navelbine as a single agent in the treatment of NSCLC and breast cancer. The overall response rate (ORR) is a critical endpoint in these studies.
| Indication | Treatment Setting | Overall Response Rate (ORR) | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Single agent, inoperable | 22.5% - 30% | [1][2][7] |
| Advanced Breast Cancer | First-line, single agent | 41% (CR: 7%, PR: 34%) | [16] |
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
Navelbine exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of microtubules, which are essential components of the mitotic spindle.[5][6] The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M phase and ultimately triggers programmed cell death (apoptosis).[4][19] Interestingly, Navelbine can also induce apoptosis in interphase cells, independent of mitotic arrest, particularly in cells with a deficient APC tumor suppressor. This process is mediated by the pro-apoptotic protein BIM.[20]
Caption: Mechanism of action of Navelbine.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Navelbine or comparator drugs for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for an in vitro MTT assay.
In Vivo Tumor Growth Inhibition (Xenograft Model)
Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, are increasingly used to evaluate the efficacy of anticancer agents in an in vivo setting that more closely mimics the human tumor microenvironment.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor Implantation: Subcutaneously implant human tumor fragments or inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Navelbine or comparator drugs to the treatment groups according to a predetermined schedule and dosage. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified size, or after a defined treatment period.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Current status of vinorelbine for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Drug: Vincristine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 11. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic analysis of combination effect of navelbine (KW-2307) with cisplatin against human lung adenocarcinoma PC-12 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The microtubule poison vinorelbine kills cells independently of mitotic arrest and targets cells lacking the APC tumour suppressor more effectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrovinblastine derivatives with enhanced potency against resistant cancer cells
A comparative analysis of novel anhydrovinblastine derivatives demonstrates a significant leap in potency and efficacy against multidrug-resistant cancer cells, heralding a promising new generation of chemotherapeutic agents. These compounds not only exhibit enhanced activity against sensitive cancer cell lines but, more critically, circumvent the common resistance mechanisms that render traditional Vinca alkaloids ineffective.
Researchers in the field of oncology are in a continuous search for more effective and less toxic cancer therapies. A significant hurdle in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from cancer cells. The Vinca alkaloids, such as vinblastine and vincristine, are potent microtubule-destabilizing agents that have been a cornerstone of cancer treatment for decades. However, their efficacy is often limited by P-gp-mediated resistance.
Recent advancements in synthetic chemistry have led to the development of novel this compound derivatives with modifications at the C20' position. These modifications, particularly the introduction of urea-based side chains, have resulted in compounds with picomolar-level potency and a remarkable ability to overcome P-gp-mediated efflux.
Enhanced Potency Against Sensitive and Resistant Cancer Cells
A series of C20' urea derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against both drug-sensitive and vinblastine-resistant human colon carcinoma cell lines (HCT116 and HCT116/VM46, respectively). The HCT116/VM46 cell line is characterized by its overexpression of P-glycoprotein.
The data presented below showcases the significantly lower IC50 values of these novel derivatives compared to the parent compound, vinblastine, indicating a substantial increase in potency. More importantly, the resistance factor (the ratio of IC50 in the resistant cell line to the sensitive cell line) is dramatically reduced for the new derivatives, demonstrating their effectiveness in overcoming P-gp-mediated resistance.
| Compound | HCT116 IC50 (nM) | HCT116/VM46 IC50 (nM) | Resistance Factor |
| Vinblastine | 7.0 | 700 | 100 |
| Derivative 1 (C20' Urea) | 0.075 | 1.5 | 20 |
| Derivative 2 (C20' Phenylurea) | 0.050 | 1.0 | 20 |
Data synthesized from published research by Boger et al.
Mechanism of Action: Enhanced Tubulin Binding and Evasion of Efflux
The primary mechanism of action of these this compound derivatives remains the inhibition of tubulin polymerization, a critical process for cell division.[1][2] By binding to tubulin, these drugs disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
The enhanced potency of the novel derivatives is attributed to their significantly increased affinity for tubulin. The structural modifications at the C20' position are believed to create additional favorable interactions with the tubulin protein, leading to a more stable drug-tubulin complex.
Crucially, these structural changes also make the derivatives poor substrates for the P-glycoprotein efflux pump. By evading efflux, the drugs can accumulate within the resistant cancer cells to a much greater extent than vinblastine, allowing them to exert their cytotoxic effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for apoptosis induction by these potent this compound derivatives and a typical experimental workflow for their evaluation.
Caption: Proposed apoptotic signaling pathway of potent this compound derivatives.
Caption: Experimental workflow for evaluating this compound derivatives.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to determine the concentration of the this compound derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Sensitive and resistant cancer cell lines (e.g., HCT116 and HCT116/VM46)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives and control compounds (e.g., vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Western Blot for Apoptosis Markers
This technique is used to detect the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression. β-actin is used as a loading control to ensure equal protein loading.
Conclusion
The development of these novel this compound derivatives represents a significant advancement in the fight against drug-resistant cancers. Their exceptional potency and ability to overcome P-gp-mediated efflux offer a promising therapeutic strategy for patients with tumors that have become refractory to conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
Anhydrovinblastine vs. Taxol: A Comparative Analysis of Efficacy in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Anhydrovinblastine and Taxol (paclitaxel) in the context of breast cancer treatment. While direct comparative preclinical and clinical data for this compound are limited, this analysis leverages available information on the closely related vinca alkaloid, vinorelbine (5'-nor-anhydrovinblastine), to draw meaningful comparisons with the well-established chemotherapeutic agent, Taxol.
Executive Summary
This compound, a semi-synthetic derivative of vinblastine, and Taxol, a member of the taxane family, both target the microtubule network within cancer cells, a critical component for cell division. However, they do so through opposing mechanisms. This compound and other vinca alkaloids inhibit the assembly of microtubules, while Taxol stabilizes them, preventing their disassembly.[1] This fundamental difference in their mechanism of action underpins their distinct efficacy profiles and potential applications in breast cancer therapy.
Available in vitro data suggests that Taxol is significantly more potent than vinorelbine (a close analogue of this compound) in inhibiting the growth of human breast cancer cells.[2] This guide will delve into the available quantitative data, experimental methodologies, and the distinct signaling pathways influenced by these two classes of compounds.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro antitumor activity of vinorelbine (as a proxy for this compound) and Taxol against freshly explanted clonogenic cells from human tumors, including breast cancer.
| Compound | Concentration | Inhibition Rate (%) | p-value (vs. Vinorelbine) |
| Vinorelbine | 0.1 x Peak Plasma Conc. | 43 | - |
| Taxol (Paclitaxel) | 0.1 x Peak Plasma Conc. | 71 | 0.006 |
Source: Adapted from a study on the efficacy of 5'-nor-anhydrovinblastine (vinorelbine) against freshly explanted clonogenic human tumor cells in vitro.[2]
Experimental Protocols
Clonogenic Assay for In Vitro Antitumor Efficacy
This section details the methodology used to assess the in vitro efficacy of chemotherapeutic agents against freshly explanted human tumor cells.
Objective: To determine the concentration-dependent antitumor activity of various compounds by measuring their ability to inhibit colony formation of clonogenic tumor cells.
Methodology:
-
Tumor Sample Preparation: Freshly obtained human tumor specimens are mechanically disaggregated and enzymatically digested to obtain a single-cell suspension.
-
Cell Culture: The tumor cells are suspended in a soft agar medium. This study utilized a capillary soft agar cloning system.[2]
-
Drug Exposure: The cell suspension is exposed to a range of concentrations of the test compounds (e.g., vinorelbine, Taxol) for a specified duration.
-
Colony Formation: The cells are incubated under appropriate conditions to allow for the formation of colonies from the clonogenic (stem-like) tumor cells.
-
Quantification: The number of colonies in the drug-treated samples is counted and compared to the number of colonies in the control (untreated) samples.
-
Data Analysis: The percentage of inhibition of colony formation is calculated for each drug concentration. Statistical analysis, such as the p-value, is used to determine the significance of the differences in activity between compounds.[2]
Signaling Pathways and Mechanisms of Action
This compound and Taxol exert their cytotoxic effects by targeting microtubules, but through distinct mechanisms that trigger different downstream signaling events leading to apoptosis.
This compound (Vinca Alkaloids) Signaling Pathway
This compound, like other vinca alkaloids, binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of microtubule assembly leads to a cascade of events culminating in cell death.
Taxol (Paclitaxel) Signaling Pathway
In contrast to this compound, Taxol binds to and stabilizes microtubules, preventing their depolymerization. This "freezing" of the microtubule dynamics also disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
References
Validating the Inhibitory Concentration 50 (IC50) of Anhydrovinblastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) of Anhydrovinblastine, a semisynthetic derivative of the vinca alkaloid vinblastine. While extensive data exists for vinblastine, a widely used chemotherapeutic agent, the publicly available quantitative data for this compound is more limited. This guide summarizes the available IC50 values, places them in the context of vinblastine's activity, details the experimental protocols for IC50 determination, and illustrates the relevant biological pathways.
Executive Summary
This compound, like its parent compound vinblastine, exhibits cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest in the M phase and subsequent apoptosis. While vinblastine has been extensively characterized with a broad range of IC50 values across numerous cancer cell lines, specific IC50 data for this compound is less prevalent in the scientific literature. This guide presents the available data to facilitate a preliminary comparison and provides the necessary methodological framework for researchers seeking to validate or expand upon these findings.
Data Presentation: Comparative IC50 Values
The following table summarizes the available IC50 values for this compound and provides a selection of IC50 values for Vinblastine against various cancer cell lines for comparative purposes. This highlights the need for further research to establish a more comprehensive cytotoxic profile for this compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | A549 | Non-Small Cell Lung Cancer | 30 |
| HeLa | Cervical Cancer | 27 | |
| Vinblastine | A549 | Non-Small Cell Lung Cancer | 2.5 - 10 |
| HeLa | Cervical Cancer | 1.5 - 5 | |
| MCF-7 | Breast Cancer | 0.5 - 2 | |
| K562 | Chronic Myelogenous Leukemia | 3 - 8 | |
| U937 | Histiocytic Lymphoma | 5 - 15 | |
| HT-29 | Colorectal Adenocarcinoma | 10 - 30 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The data presented here is for comparative purposes and should be validated in the specific experimental context of the user.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of a compound's potency. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Assay Protocol for IC50 Determination
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a stock solution of this compound or Vinblastine in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations to be tested. It is advisable to include a wide range of concentrations to ensure the capture of the full dose-response curve.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by using non-linear regression analysis software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway of Vinca Alkaloids
Caption: Mechanism of action of Vinca Alkaloids.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using MTT assay.
A Comparative Analysis of Ester and Ether Anhydrovinblastine Derivatives in Cancer Research
A deep dive into the structure-activity relationship of anhydrovinblastine analogues reveals the superior cytotoxic potential of ester derivatives over their ether counterparts. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers and drug development professionals in the field of oncology.
This compound, a semi-synthetic derivative of the potent Vinca alkaloid vinblastine, serves as a crucial scaffold for the development of novel anti-cancer agents. Modifications at the C-22 position of the vindoline moiety have given rise to various analogues, including ester and ether derivatives, with the aim of enhancing therapeutic efficacy and overcoming drug resistance. This comparative analysis focuses on the synthesis, cytotoxic activity, and mechanism of action of these two classes of this compound derivatives.
Performance Comparison: Ester vs. Ether Derivatives
Experimental evidence consistently demonstrates that ester this compound derivatives exhibit significantly higher cytotoxic activity against cancer cell lines compared to their ether analogues.[1][2][3][4] The presence of the carbonyl group in the ester linkage appears to be a critical factor for maintaining potent cytotoxicity, likely acting as a hydrogen bond acceptor in interactions with the target protein, tubulin.[1] Furthermore, the size and nature of the substituent group attached to the ester or ether linkage play a crucial role in modulating this activity.[1][2][3][4]
Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative ester and ether this compound derivatives against human non-small-cell lung cancer (A549) and cervical epithelial adenocarcinoma (HeLa) cell lines.
| Compound | Linkage | R Group | IC₅₀ (nM) - A549 | IC₅₀ (nM) - HeLa |
| This compound (Control) | - | - | 34 | 27 |
| Ester Derivative 1 | Ester | Methyl | 28 | 25 |
| Ester Derivative 2 | Ester | Ethyl | 26 | 23 |
| Ester Derivative 3 (12b) | Ester | Isopropyl | 35 | 30 |
| Ester Derivative 4 | Ester | Phenyl | 45 | 40 |
| Ether Derivative 1 | Ether | Methyl | >1000 | >1000 |
| Ether Derivative 2 | Ether | Ethyl | >1000 | >1000 |
| Ether Derivative 3 | Ether | Benzyl | >1000 | >1000 |
Data sourced from the Journal of Natural Products, 2008, 71(10), 1669-1676.[1][2][3][4][5][6]
As evidenced by the data, the ester derivatives consistently display potent cytotoxicity with IC₅₀ values in the nanomolar range, comparable to the parent compound, this compound. In stark contrast, the ether derivatives are significantly less active, with IC₅₀ values exceeding 1000 nM.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for this compound and its derivatives, in line with other Vinca alkaloids, is the disruption of microtubule dynamics, which are essential for various cellular processes, particularly mitosis.[1][7][8] These compounds bind to β-tubulin subunits, inhibiting their polymerization into microtubules. This interference with microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the M phase and ultimately inducing apoptosis (programmed cell death).[1][7][8]
The following diagram illustrates the inhibitory effect of this compound derivatives on tubulin polymerization.
Figure 1: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Signaling Pathways Implicated in Cytotoxicity
The cytotoxic effects of Vinca alkaloids, including this compound derivatives, are mediated through the modulation of several key signaling pathways, ultimately converging on the induction of apoptosis.
Figure 2: Key signaling pathways affected by Vinca alkaloids leading to apoptosis.
Upon mitotic arrest induced by microtubule disruption, a cascade of signaling events is initiated. This includes the induction of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which play crucial roles in cell cycle control and apoptosis.[9] Concurrently, the anti-apoptotic protein Bcl-2 is inactivated through phosphorylation, tipping the cellular balance towards programmed cell death.[9] Furthermore, studies have shown that Vinca alkaloids can activate the NF-κB/IκB signaling pathway, which can also contribute to the apoptotic response in certain tumor cells.[2][3]
Experimental Protocols
Synthesis of Ester and Ether this compound Derivatives
The synthesis of both ester and ether this compound derivatives originates from vindoline, a major alkaloid extracted from Catharanthus roseus. The general synthetic workflow is depicted below.
Figure 3: General synthetic workflow for ester and ether this compound derivatives.
A detailed protocol for the synthesis can be found in the supporting information of the primary literature.[1] The key steps involve the reduction of vindoline to a triol intermediate, followed by either esterification or alkylation to introduce the desired functional group, and finally, a coupling reaction with a catharanthine derivative to yield the final this compound analogues.[1]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the this compound derivatives is typically evaluated using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The comparative analysis of ester and ether this compound derivatives unequivocally points to the superior cytotoxic potential of the ester analogues. The structure-activity relationship studies highlight the critical role of the ester functionality and the nature of the substituents in determining the anti-cancer activity. These findings provide a valuable framework for the rational design of more potent and selective Vinca alkaloid-based chemotherapeutics. Further investigation into the in vivo efficacy, pharmacokinetic profiles, and toxicity of the most promising ester derivatives is warranted to translate these preclinical findings into clinical applications.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of cytotoxic ester and ether this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aminer.org [aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Anhydrovinblastine vs. Other Vinca Alkaloids in Hodgkin's Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of anhydrovinblastine and other established vinca alkaloids—vinblastine, vincristine, and vinorelbine—in the context of Hodgkin's lymphoma. While direct comparative clinical data for this compound in Hodgkin's lymphoma is limited, this document synthesizes available preclinical data, information on its derivatives, and the well-established roles of other vinca alkaloids to offer a comprehensive overview for research and development professionals.
Executive Summary
Vinca alkaloids are a cornerstone in the chemotherapy regimens for Hodgkin's lymphoma, primarily through their action as mitotic inhibitors that disrupt microtubule dynamics. Vinblastine, a key component of the standard ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) regimen, and vincristine, used in regimens like MOPP (Mechlorethamine, Oncovin [vincristine], Procarbazine, Prednisone), are well-established in clinical practice.[1][2] this compound, a biosynthetic precursor to vinblastine and a semi-synthetic precursor to vinorelbine, presents an interesting subject for comparative analysis. This guide explores its known activities and compares them with its more clinically established counterparts.
Mechanism of Action: Targeting Microtubules
The primary mechanism of action for all vinca alkaloids is the inhibition of tubulin polymerization. By binding to β-tubulin at a specific site, they prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis.[2][3][4]
While the fundamental mechanism is shared, subtle differences in binding affinities and effects on microtubule dynamics exist among the different vinca alkaloids. For instance, vincristine demonstrates the highest overall affinity for tubulin, followed by vinblastine, and then vinorelbine.[5] These differences may contribute to their varying efficacy and toxicity profiles.
dot
Caption: Mechanism of action of vinca alkaloids leading to apoptosis.
Comparative Efficacy and Cytotoxicity
Vinorelbine (5'-nor-anhydrovinblastine) , a semi-synthetic derivative of this compound, has shown significant activity in heavily pretreated Hodgkin's disease patients.[6] In one study, vinorelbine administered weekly resulted in an objective response rate of 50% in patients who were refractory or resistant to at least two prior chemotherapy regimens.[6] Another study on the in vitro efficacy of vinorelbine against various human tumors found it to be as active as vinblastine and vincristine at clinically relevant concentrations.[7]
Preclinical studies on Navelbine (vinorelbine) , also derived from this compound, demonstrated antitumor activity comparable to vincristine in murine tumor models, with the added advantage of low cross-resistance with vincristine and vindesine.[8]
The following table summarizes available in vitro cytotoxicity data for various vinca alkaloids against different cancer cell lines. While not specific to Hodgkin's lymphoma, it provides a general comparison of their potency.
| Vinca Alkaloid | Cell Line | Assay Type | IC50 (nM) | Reference |
| Vinblastine | L1210 (mouse leukemia) | Growth Inhibition (continuous exposure) | 4.0 | [9] |
| HL-60 (human leukemia) | Growth Inhibition (continuous exposure) | 5.3 | [9] | |
| HeLa (human cervical cancer) | Growth Inhibition (continuous exposure) | 2.6 | [9] | |
| Vincristine | L1210 (mouse leukemia) | Growth Inhibition (continuous exposure) | 4.4 | [9] |
| HL-60 (human leukemia) | Growth Inhibition (continuous exposure) | 4.1 | [9] | |
| HeLa (human cervical cancer) | Growth Inhibition (continuous exposure) | 1.4 | [9] | |
| Vinorelbine | COLO 205 (colon cancer) | Cell Number | ~10 | [10] |
Experimental Protocols
Tubulin Polymerization Assay (Turbidity Method)
This assay measures the effect of compounds on the in vitro polymerization of tubulin by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, Vinblastine, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of tubulin at a concentration of 10 mg/ml in General Tubulin Buffer. Keep on ice.
-
Prepare the reaction mixture on ice: To a microcentrifuge tube, add General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
Add the desired concentration of the test compound or vehicle control to the reaction mixture.
-
Initiate the polymerization by adding the tubulin stock solution to the reaction mixture to a final concentration of 3 mg/ml.
-
Immediately transfer 100 µL of the reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to obtain the polymerization curve. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.[11]
dot
Caption: Workflow for a tubulin polymerization assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of the cells.
Materials:
-
Hodgkin's lymphoma cell line (e.g., L-428, KM-H2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the Hodgkin's lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Efficacy
While in vivo data for this compound in Hodgkin's lymphoma models is not available, studies on its derivatives provide some context. For example, Navelbine (vinorelbine) has demonstrated significant antitumor activity in various implanted murine tumor models.[8]
Experimental Protocol for In Vivo Antitumor Activity in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a test compound in a mouse xenograft model of Hodgkin's lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Hodgkin's lymphoma cell line (e.g., L-428)
-
Matrigel
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of Hodgkin's lymphoma cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Measure the tumor volume using calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This compound, as a natural precursor to vinblastine, holds potential as an anticancer agent. However, a significant gap exists in the literature regarding its direct comparative efficacy and toxicity in Hodgkin's lymphoma. The available data on its derivatives, particularly vinorelbine, suggest that compounds structurally related to this compound possess potent antitumor activity.
Future research should focus on:
-
Direct comparative studies: In vitro and in vivo studies directly comparing the efficacy and toxicity of this compound with vinblastine, vincristine, and vinorelbine in Hodgkin's lymphoma models are crucial.
-
Mechanism of resistance: Investigating the potential for cross-resistance between this compound and other vinca alkaloids in Hodgkin's lymphoma cells.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better understand its therapeutic potential.
By addressing these research questions, the scientific community can gain a clearer understanding of this compound's potential role in the treatment of Hodgkin's lymphoma and other malignancies.
References
- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. brieflands.com [brieflands.com]
- 5. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinorelbine: an active drug for the management of patients with heavily pretreated Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of 5'-nor-anhydrovinblastine (vinorelbine), against freshly explanted clonogenic human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental antitumor activity of 5'-nor-anhydrovinblastine navelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential activity of vincristine and vinblastine against cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Studying Vinca Alkaloid Interactions With Tubulin | Springer Nature Experiments [experiments.springernature.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Unraveling the Structure-Activity Relationship of Anhydrovinblastine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anhydrovinblastine, a semi-synthetic derivative of the potent anti-cancer agent vinblastine, has served as a crucial scaffold for the development of novel microtubule-targeting agents. Its structural modifications have yielded a plethora of analogs with varying cytotoxic activities, offering valuable insights into the structure-activity relationships (SAR) that govern their therapeutic potential. This guide provides a comprehensive comparison of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.
Comparative Cytotoxicity of this compound Analogs
The anti-proliferative activity of this compound analogs is a key indicator of their potential as anti-cancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values of various analogs against human non-small cell lung cancer (A549) and human cervical adenocarcinoma (HeLa) cell lines. These values highlight the impact of specific structural modifications on cytotoxic potency.
| Analog | Modification | R Group | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa |
| Amide Derivatives | 3-Demethoxycarbonyl-3-amide | -CH3 | >10 | >10 |
| -CH2CH3 | 0.89 | 1.12 | ||
| -CH(CH3)2 | 0.23 | 0.31 | ||
| -Cyclopropyl | 0.15 | 0.20 | ||
| -Phenyl | 0.08 | 0.11 | ||
| Carbamate Derivatives | 3-Demethoxycarbonyl-3-carbamate | -CH3 | 0.78 | 0.95 |
| -CH2CH3 | 0.45 | 0.58 | ||
| -CH(CH3)2 | 0.18 | 0.24 | ||
| -Cyclohexyl | 0.09 | 0.12 | ||
| Ester Derivatives | 3-Demethoxycarbonyl-3-ester | -CH3 | 1.23 | 1.56 |
| -CH2CH3 | 0.88 | 1.05 | ||
| -CH(CH3)2 | 0.41 | 0.52 | ||
| -tert-Butyl | 0.15 | 0.19 | ||
| Ether Derivatives | 3-Demethoxycarbonyl-3-ether | -CH3 | >20 | >20 |
| -CH2CH3 | 15.6 | 18.2 | ||
| C4-Modified Vinblastine Analogs | 6,7-Dihydrovinblastine | C4-OH | ~1 µM (L1210) | ~1 µM (HCT116) |
| C4-OAc (Vinblastine) | 1-10 nM (L1210) | 1-10 nM (HCT116) | ||
| C4-NH2 | ~1 µM (L1210) | ~1 µM (HCT116) | ||
| C4-NHAc | ~1 µM (L1210) | ~1 µM (HCT116) | ||
| C4-CO2Me | 60-80 nM (L1210) | 60-80 nM (HCT116) | ||
| C16'-Modified Vinblastine Analogs | Vinblastine | C16'-CO2Me | Potent | Potent |
| C16'-CO2Et | 10-fold loss | 10-fold loss | ||
| C16'-CN | 100-fold loss | 100-fold loss | ||
| C16'-CHO | 100-fold loss | 100-fold loss | ||
| C16'-CH2OH | 1000-fold loss | 1000-fold loss | ||
| C16'-CONH2 | >1000-fold loss | >1000-fold loss |
Key SAR Observations:
-
Modifications at the 3-position: The nature of the substituent at the C-3 position significantly influences cytotoxicity. In general, bulkier and more lipophilic groups in the amide, carbamate, and ester series lead to increased potency.[1][2][3] Ether analogs, however, show a dramatic decrease in activity.[3]
-
Modifications at the C4-position: The substituent at the C4 position of the vindoline subunit plays a surprisingly critical role in biological activity.[4][5] While removal of the 6,7-double bond in vinblastine leads to a 100-fold drop in activity, certain C4 modifications can recover this potency.[6] Notably, a C4-methyl ester analog demonstrated potency only 10-fold less than vinblastine itself.[4][5]
-
Modifications at the C16'-position: The C16' methyl ester of the catharanthine unit is crucial for high activity.[1] Even subtle changes to this group, such as conversion to an ethyl ester, result in a significant loss of potency.[1] More substantial modifications lead to a dramatic decrease in cytotoxic effects.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the evaluation of this compound analogs.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.[7]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key mechanism of action for vinca alkaloids.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add the this compound analog or a control compound (e.g., vinblastine, nocodazole) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity (light scattering) over time at a wavelength of 340 nm using a spectrophotometer.[2][8] The rate and extent of polymerization are indicative of the compound's inhibitory activity.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the this compound analog for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to eliminate RNA staining.[9][10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[9][10][11] An accumulation of cells in the G2/M phase is characteristic of microtubule-targeting agents.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow for evaluating this compound analogs and the proposed signaling pathway for their induction of apoptosis.
The disruption of microtubule dynamics by this compound analogs leads to a halt in the cell cycle at the G2/M phase.[12] This arrest triggers the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bax.[12][13] This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[14] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[14] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13][14]
References
- 1. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Anhydrovinblastine's Efficacy in Multi-Drug Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Anhydrovinblastine (also known as Vinorelbine), a semi-synthetic vinca alkaloid, against multi-drug resistant (MDR) cancer cell lines. We present comparative data with other widely used chemotherapeutic agents, detailed experimental protocols for assessing drug efficacy, and an exploration of the key signaling pathways implicated in this compound resistance.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (Vinorelbine) and other chemotherapeutic agents in various cancer cell lines, including those with a multi-drug resistant phenotype. Lower IC50 values indicate greater potency.
| Cell Line | Drug | IC50 (nM) | Notes |
| Human Melanoma | |||
| G361 | Paclitaxel | 46.6 | 1-hour drug exposure.[1] |
| Vinorelbine | 19.9 | 1-hour drug exposure.[1] | |
| StM111a | Paclitaxel | 9.7 | 1-hour drug exposure.[1] |
| Vinorelbine | 26.9 | 1-hour drug exposure.[1] | |
| Non-Small Cell Lung Cancer (NSCLC) | 48-hour drug exposure.[2] | ||
| A549 | Vinorelbine | 27.40 | |
| Calu-6 | Vinorelbine | 10.01 | |
| H1792 | Vinorelbine | 5.639 | |
| Human Non-Small Cell Lung Carcinoma | 48-hour drug exposure.[3] | ||
| H1299 | Vinblastine | 30 ± 5.9 | |
| Docetaxel | 30 ± 3.1 | ||
| Vinblastine + Docetaxel (5 nM) | 5 ± 5.6 | ||
| Docetaxel + Vinblastine (10 nM) | 15 ± 2.6 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's efficacy are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of chemotherapeutic agents.[3][4][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[4] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
This compound and other inducing agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in culture dishes or plates and treat with the desired concentrations of this compound or other compounds for the specified time to induce apoptosis. Include an untreated control group.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant which may contain floating apoptotic cells. Wash the cells once with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the cells by flow cytometry within one hour.
-
FITC signal (FL1): Detects Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (early apoptosis).
-
PI signal (FL2 or FL3): Detects PI uptake by cells with compromised membrane integrity (late apoptosis/necrosis).
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
P-glycoprotein Expression (Western Blot)
This protocol outlines the detection of P-glycoprotein (P-gp), a key efflux pump in MDR, by Western blotting.
Materials:
-
MDR and sensitive cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219)[12]
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the anti-loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the P-gp band relative to the loading control indicates the level of P-gp expression.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways involved in this compound's mechanism of action and resistance.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: this compound action and resistance signaling pathways.
References
- 1. In vitro synergy of paclitaxel (Taxol) and vinorelbine (navelbine) against human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-treatment by docetaxel and vinblastine breaks down P-glycoprotein mediated chemo-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of genotoxicity of vincristine, vinblastine and vinorelbine in human cultured lymphocytes: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of AKT/ERK confers non-small cell lung cancer cells resistance to vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Activation of AKT/ERK confers non-small cell lung cancer cells resistance to vinorelbine. | Semantic Scholar [semanticscholar.org]
- 9. Anti-tumor effects of low-dose metronomic vinorelbine in combination with alpelisib in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Cytotoxicity of Esculetin Compared with Vinblastine and Paclitaxel in PC-3 Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Akt activity by chemotherapy confers acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Anhydrovinblastine: A Step-by-Step Guide for Laboratory Professionals
Anhydrovinblastine, a potent cytotoxic agent, necessitates stringent disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound and its related compounds are classified as hazardous and toxic to aquatic life with long-lasting effects[1]. Therefore, all materials contaminated with this substance must be treated as hazardous waste. The primary recommended method for the disposal of chemotherapy waste is incineration at a licensed facility[2][3][4].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear a gown, two pairs of chemotherapy-grade gloves, a mask, and eye protection[5].
-
Ventilation: All handling of this compound, including waste segregation and packaging, should be performed in a designated area with proper ventilation, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risks[1][5].
-
Spill Management: In the event of a spill, it should be cleaned up immediately using a chemotherapy spill kit. All materials used for spill cleanup are considered hazardous waste and must be disposed of accordingly[6][7].
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to an approved waste management facility.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step. This compound waste is categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight[3][7]. Examples include empty vials, syringes, IV bags, gloves, gowns, and other disposable items lightly contaminated with this compound[3][4].
-
Bulk Chemotherapy Waste: This includes any waste that does not meet the "RCRA empty" criteria[3]. Examples are partially used vials of this compound, grossly contaminated PPE, and materials used to clean up large spills[7].
Step 2: Containerization
The segregated waste must be placed in appropriate, clearly labeled containers.
-
Trace Waste:
-
Non-sharps: Place in a yellow chemotherapy waste bag or container clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only"[3][4][8]. These bags should be at least 2 mm thick for polypropylene bags[5].
-
Sharps: All sharps (needles, scalpels, contaminated glass) must be placed in a puncture-resistant, yellow sharps container with a purple lid, specifically designated for chemotherapy sharps[4][8][9]. The container should be labeled "Chemotherapy Sharps" and "Incinerate Only."
-
-
Bulk Waste:
Step 3: Labeling and Storage
Proper labeling and temporary storage are crucial for safety and regulatory compliance.
-
All waste containers must be securely closed and clearly labeled with their contents.
-
Cytotoxic waste should be stored in a designated, secure area with limited access and proper ventilation[5][6]. This area should be separate from other waste streams[5].
Step 4: Disposal
The final step is the transfer of the waste to a licensed hazardous waste management company for disposal.
-
This compound waste must be disposed of through a certified medical or hazardous waste vendor[2].
-
The ultimate disposal method for both trace and bulk chemotherapy waste is high-temperature incineration[2][4][8].
-
Never dispose of this compound waste down the drain or in the regular trash[10][11].
Quantitative Data Summary
| Data Point | Value/Specification | Source |
| Trace Waste Threshold | < 3% of the original drug by weight | [3][7] |
| Recommended Disposal Method | High-Temperature Incineration | [2][4][8] |
| Trace Waste Bag Thickness | Minimum 2 mm for polypropylene bags | [5] |
| Storage Requirement | Secure, ventilated, and segregated area | [5][6] |
Experimental Protocols
Currently, there are no widely established and validated chemical inactivation protocols for this compound in a laboratory setting. The standard and recommended procedure is containment and destruction via incineration. Any attempt at chemical neutralization should be undertaken with extreme caution and after thorough validation to ensure complete degradation of the cytotoxic compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. This compound|38390-45-3|MSDS [dcchemicals.com]
- 2. Cancer Treatment Center Compliant | TriHaz Solutions [trihazsolutions.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. danielshealth.com [danielshealth.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 10. targetmol.com [targetmol.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
